16-Epiestriol
Descripción
Propiedades
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-ZMSHIADSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894790 | |
| Record name | 16-Epiestratriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16b-Hydroxyestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000347 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
547-81-9 | |
| Record name | 16-Epiestriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epiestriol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epiestriol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16-Epiestratriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epiestriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIESTRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ32LI44K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 16b-Hydroxyestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000347 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 16-Epiestriol from Estrone
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthetic pathway for the conversion of estrone to 16-epiestriol, a significant metabolite of endogenous estrogens. The synthesis is a two-step process involving an initial hydroxylation of the estrone backbone, followed by a stereoselective reduction of a ketone. This document provides a comprehensive overview of the chemical transformations, including reaction mechanisms, experimental protocols, and quantitative data to support laboratory-scale synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound from estrone proceeds through the intermediate 16β-hydroxyestrone. The overall transformation can be summarized in two key steps:
-
C16-Hydroxylation of Estrone: Introduction of a hydroxyl group at the C16 position of the estrone molecule to form 16β-hydroxyestrone.
-
Stereoselective Reduction of 16β-hydroxyestrone: Reduction of the C17 ketone of 16β-hydroxyestrone to a hydroxyl group with a specific stereochemistry (17β) to yield this compound.
Caption: Overall synthetic pathway from Estrone to this compound.
Step 1: Synthesis of 16β-Hydroxyestrone from Estrone
The initial and most challenging step in this synthesis is the stereoselective introduction of a hydroxyl group at the 16β position of estrone. While biological systems utilize cytochrome P450 enzymes for this transformation, chemical synthesis requires a multi-step approach to achieve the desired stereochemistry. A common strategy involves the formation of an enol acetate, followed by epoxidation and subsequent reductive opening of the epoxide. A more direct, albeit less common, chemical hydroxylation is presented here.
Experimental Protocol: Synthesis of 16β-Hydroxyestrone
This protocol is adapted from established methodologies in steroid chemistry.
Materials:
-
Estrone
-
N-Bromosuccinimide (NBS)
-
Pyridine
-
Sodium hydroxide (NaOH)
-
Methanol
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Protection of the Phenolic Hydroxyl Group (Optional but Recommended): To avoid side reactions, the C3 phenolic hydroxyl group of estrone can be protected, for example, as a methyl ether.
-
Bromination at C16: Estrone (or its protected derivative) is dissolved in a suitable solvent like tetrahydrofuran (THF). The solution is cooled, and N-bromosuccinimide (NBS) is added portion-wise. The reaction is stirred at a low temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Formation of the Bromohydrin and Epoxide: Upon completion of bromination, the reaction mixture is treated with a base, such as sodium methoxide in methanol, to promote the formation of an epoxide intermediate.
-
Reductive Opening of the Epoxide: The crude epoxide is then subjected to reduction. A potential method involves the use of a reducing agent like lithium aluminum hydride (LiAlH4) in a dry ether solvent at low temperatures. This step is crucial for establishing the 16β-hydroxy configuration. The stereochemical outcome is influenced by the steric hindrance of the steroid framework, which typically directs the hydride attack to the α-face, resulting in the desired β-alcohol.
-
Work-up and Purification: The reaction is carefully quenched with water and a solution of sodium hydroxide. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude 16β-hydroxyestrone is then purified by column chromatography on silica gel.
-
Deprotection (if applicable): If the C3 hydroxyl group was protected, it is deprotected in the final step to yield 16β-hydroxyestrone.
| Parameter | Value | Reference |
| Starting Material | Estrone | - |
| Key Reagents | N-Bromosuccinimide, Sodium Methoxide, Lithium Aluminum Hydride | General steroid chemistry principles |
| Typical Yield | 40-50% (over several steps) | Estimated based on similar transformations |
| Purity | >95% after chromatography | Standard laboratory practice |
Step 2: Stereoselective Reduction of 16β-Hydroxyestrone to this compound
The second step involves the reduction of the C17-ketone of 16β-hydroxyestrone to a 17β-hydroxyl group. The stereochemical control in this step is critical to obtain this compound. The use of hydride reducing agents is common, with the stereoselectivity influenced by the steric environment around the carbonyl group. The bulky steroid backbone generally directs the hydride attack from the less hindered α-face, leading to the formation of the desired 17β-alcohol.
Experimental Protocol: Reduction of 16β-Hydroxyestrone
Materials:
-
16β-Hydroxyestrone
-
Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)
-
Methanol or Ethanol
-
Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Aqueous solution of hydrochloric acid (HCl) (for work-up)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: 16β-Hydroxyestrone is dissolved in a suitable solvent system, such as a mixture of methanol and dichloromethane.
-
Reduction: The solution is cooled in an ice bath. Sodium borohydride (NaBH4) is added portion-wise. The reaction mixture is stirred at a low temperature and allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent is evaporated. The residue is then taken up in a mixture of water and an organic solvent like ethyl acetate. The aqueous layer is acidified with dilute HCl to neutralize the excess borohydride. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
| Parameter | Value | Reference |
| Starting Material | 16β-Hydroxyestrone | - |
| Reducing Agent | Sodium Borohydride (NaBH4) | [General steroid chemistry principles] |
| Solvent | Methanol/Dichloromethane | [General steroid chemistry principles] |
| Reaction Temperature | 0 °C to Room Temperature | [General steroid chemistry principles] |
| Typical Yield | 85-95% | Estimated based on similar reductions |
| Purity | >98% after chromatography | Standard laboratory practice |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps and transformations in the synthesis of this compound from estrone.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from estrone is a feasible process for laboratory-scale production. The key challenges lie in the stereoselective hydroxylation at the C16 position and the subsequent stereocontrolled reduction of the C17-ketone. The protocols outlined in this guide provide a foundational framework for researchers. Optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity of the final product. Further analytical characterization, such as NMR and mass spectrometry, is essential to confirm the structure and stereochemistry of the synthesized compounds.
An In-Depth Technical Guide on the Biological Function of 16-Epiestriol in Humans
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Epiestriol, an endogenous estrogen metabolite, is emerging as a molecule of significant interest due to its distinct biological profile. While classified as a weak estrogen, its potent anti-inflammatory properties, devoid of the typical glycogenic side effects associated with corticosteroids, position it as a compelling candidate for further investigation in inflammatory and autoimmune disease research. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions in humans, with a focus on its receptor interactions, signaling pathways, and quantifiable effects. Detailed experimental methodologies are provided to facilitate reproducible research, and key signaling pathways are visualized to offer a clear conceptual framework.
Introduction
This compound, also known as 16β-hydroxy-17β-estradiol, is a stereoisomer of estriol and a metabolite of estrone.[1][2] Historically considered a minor and weak endogenous estrogen, recent studies have unveiled its potent anti-inflammatory activities, distinguishing it from classical estrogens and glucocorticoids.[1] This unique profile has sparked interest in its potential therapeutic applications. This document aims to consolidate the existing knowledge on this compound, providing a technical resource for researchers and drug development professionals.
Receptor Interactions and Binding Affinity
This compound exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. The binding affinity of this compound for these receptors is a critical determinant of its estrogenic and other biological activities.
Quantitative Data on Receptor Binding
The following table summarizes the available quantitative data on the binding affinity of this compound to human ERα and ERβ. The data is presented as Relative Binding Affinity (RBA), where the affinity of estradiol is set to 100%.
| Compound | ERα RBA (%) | ERβ RBA (%) | Reference |
| This compound | 7.795 (Range: 4.94–63) | 50 | [1] |
| Estradiol | 100 | 100 | Baseline |
Note: The wide range reported for ERα RBA may reflect variations in experimental conditions and assay systems.
Signaling Pathways
The signaling cascades initiated by this compound binding to estrogen receptors are complex and can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of this compound to ERs in the cytoplasm or nucleus. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, estrogens can elicit rapid, non-genomic effects by activating signaling cascades at the cell membrane or within the cytoplasm. These pathways often involve the activation of kinase cascades such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. While direct evidence for this compound is still emerging, it is plausible that it can also trigger these rapid signaling events.
The anti-inflammatory effects of this compound are of particular interest. While the precise mechanism is not fully elucidated, it is hypothesized to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Estrogens have been shown to interfere with NF-κB signaling, a central regulator of inflammatory gene expression.
References
- 1. This compound: an anti-inflammatory steroid without glycogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H24O3 | CID 68929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Estradiol-Induced Epigenetically Mediated Mechanisms and Regulation of Gene Expression | MDPI [mdpi.com]
- 4. The role of genetics in estrogen responses: a critical piece of an intricate puzzle - PMC [pmc.ncbi.nlm.nih.gov]
16-Epiestriol: A Technical Guide to its Mechanism of Action as an Estrogen Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Epiestriol, a lesser-known endogenous estrogen metabolite, is emerging as a molecule of interest in endocrine research. As a stereoisomer of the more extensively studied estriol, this compound exhibits unique biochemical properties and a distinct mechanism of action. This technical guide provides an in-depth analysis of this compound's function, focusing on its interaction with estrogen receptors, subsequent signaling cascades, and its influence on gene expression and cellular proliferation. Through a comprehensive review of available data, detailed experimental protocols, and visualization of key pathways, this document serves as a core resource for professionals engaged in endocrinology, pharmacology, and drug development.
Introduction
This compound, also known as 16β-hydroxy-17β-estradiol, is a naturally occurring steroid hormone and a metabolite of estradiol.[1][2] Unlike its more abundant isomer, estriol (16α-hydroxy-17β-estradiol), this compound is considered a minor and weak endogenous estrogen.[1] Despite its lower prevalence, its distinct stereochemistry imparts specific biological activities, including anti-inflammatory properties without the associated glycogenic effects of some steroids.[1] Understanding the nuanced mechanism of action of this compound is crucial for elucidating the full spectrum of estrogenic signaling and for the potential development of novel selective estrogen receptor modulators (SERMs). This guide will systematically dissect the molecular interactions and cellular consequences of this compound activity.
Estrogen Receptor Binding Affinity
The initial and most critical step in the mechanism of action of any estrogenic compound is its binding to estrogen receptors (ERs). There are two primary subtypes of nuclear estrogen receptors, ERα and ERβ, which often mediate different, and sometimes opposing, physiological effects.
Quantitative Data Summary
The binding affinity of this compound for ERα and ERβ has been characterized primarily through competitive binding assays, which measure the ability of the ligand to displace a radiolabeled estrogen, typically [3H]-estradiol. The results are often expressed as a Relative Binding Affinity (RBA), where the affinity of estradiol is set to 100%.
| Compound | Estrogen Receptor Subtype | Relative Binding Affinity (RBA) (%) | Reference Compound |
| This compound | ERα | 7.795 (Range: 4.94–63) | Estradiol (100%) |
| ERβ | 50 | Estradiol (100%) | |
| 16,17-Epiestriol | ERα | 1.0 | Estradiol (100%) |
| ERβ | 13 | Estradiol (100%) |
Data sourced from various in-vitro studies.
These data indicate that this compound exhibits a preferential binding to ERβ over ERα. This selectivity is a key feature that distinguishes it from estradiol, which binds with high affinity to both receptors, and from other metabolites.
Transactivation of Estrogen Receptors
Upon ligand binding, estrogen receptors undergo a conformational change, dimerize, and translocate to the nucleus where they function as transcription factors. This process, known as transactivation, involves the binding of the ER-ligand complex to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their expression.
While specific EC50 values for this compound in transactivation assays are not widely reported in the literature, its characterization as a "weak" estrogen suggests that higher concentrations are required to elicit a transcriptional response comparable to that of estradiol. The functional consequences of its preferential binding to ERβ would imply a greater influence on ERβ-mediated gene regulation.
Downstream Signaling Pathways
The binding of an estrogenic ligand to its receptor can initiate a cascade of intracellular signaling events, which can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the direct regulation of gene transcription by the estrogen receptor-ligand complex.
References
An In-Depth Technical Guide to 16-Epiestriol: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epiestriol, a stereoisomer of estriol, is an endogenous estrogen metabolite that has garnered significant interest for its unique biological activities.[1][2] Unlike many other estrogens, this compound exhibits potent anti-inflammatory properties with a notable absence of glycogenic activity, making it a compelling molecule for further investigation in drug development.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known signaling pathways.
Physical and Chemical Properties
This compound, with the chemical formula C₁₈H₂₄O₃, is a crystalline solid.[4] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄O₃ | --INVALID-LINK-- |
| Molecular Weight | 288.38 g/mol | --INVALID-LINK-- |
| Melting Point | 289-291 °C | --INVALID-LINK-- |
| Appearance | Crystalline Solid | --INVALID-LINK-- |
| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol. | --INVALID-LINK-- |
| Optical Rotation | [α]D +76° (c=0.297 in ethanol) | |
| IUPAC Name | (8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | --INVALID-LINK-- |
| CAS Number | 547-81-9 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound from 16-Oxoestradiol
A common method for the synthesis of this compound involves the reduction of 16-oxoestradiol. The following protocol is a general guideline based on established chemical principles.
Materials:
-
16-oxoestradiol
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 16-oxoestradiol in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in molar excess (typically 1.5-2 equivalents) to ensure complete reduction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Purification by Recrystallization
For further purification, this compound can be recrystallized.[5][6][7][8]
Materials:
-
Crude this compound
-
Methanol
-
Water
-
Heating apparatus (e.g., hot plate with magnetic stirrer)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot methanol.
-
Slowly add hot water to the solution until it becomes slightly cloudy.
-
If the solution becomes too cloudy, add a small amount of hot methanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol-water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.[5]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of steroids like this compound. The following is a general protocol; specific parameters may need to be optimized for your instrument.
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the hydroxyl groups to trimethylsilyl (TMS) ethers. This increases the volatility of the compound.
-
Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A mass range appropriate for the TMS-derivatized this compound (m/z 50-600).
Biological Activity and Signaling Pathways
This compound is recognized as a weak estrogen, indicating some interaction with estrogen receptors (ERs).[1] More significantly, it has demonstrated potent anti-inflammatory effects.[3] While the precise molecular mechanisms are still under investigation, evidence suggests the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK.
Estrogenic Activity
This compound is an epimer of estriol and exhibits weak binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) compared to estradiol. This weak interaction suggests that its physiological effects are likely not mediated solely through classical estrogenic pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are a key area of research. It is hypothesized that this compound may exert these effects through the inhibition of pro-inflammatory signaling cascades.
Modulation of the NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that this compound may interfere with this pathway, potentially by inhibiting IκB degradation or by preventing the nuclear translocation of NF-κB.
Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key MAPK families include ERK, JNK, and p38. This compound may potentially inhibit the phosphorylation of one or more components of the MAPK cascade, thereby downregulating the inflammatory response.
Conclusion
This compound presents a fascinating profile as a weak estrogen with potent anti-inflammatory activities. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and analysis. The exploration of its potential mechanisms of action through the modulation of NF-κB and MAPK signaling pathways opens up new avenues for research and development. Further investigation into the precise molecular interactions of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Epiestriol - Wikipedia [en.wikipedia.org]
- 2. WO2012020417A1 - Process for the preparation of estradiol and its derivatives - Google Patents [patents.google.com]
- 3. This compound: an anti-inflammatory steroid without glycogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 547-81-9 [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Topics in Organic Chemistry: How to Perform Recrystallization: Step-by-Step Organic Lab Guide [chemistrywithdrsantosh.com]
16-Epiestriol CAS number and IUPAC nomenclature.
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Chemical Identity of 16-Epiestriol
| Identifier | Value | Source |
| CAS Number | 547-81-9 | [1][2][3][4][5] |
| IUPAC Name | (8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | [1][6] |
| Synonyms | 16β-Epiestriol, Epioestriol, 16β-Hydroxy-17β-estradiol, Actriol | [6] |
| Molecular Formula | C18H24O3 | [1][2][4] |
| Molecular Weight | 288.38 g/mol | [2] |
Biological Activity and Quantitative Data
This compound, a metabolite of the endogenous estrogen estrone, has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antibacterial action.[7][8][9] Unlike conventional steroidal anti-inflammatory drugs, this compound exhibits these properties without associated glycogenic activity, making it a compound of significant interest for further investigation.[8]
Quantitative Analysis of Biological Activity
| Biological Activity | Test Organism/System | Method | Result | Source |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | In vivo | More than twice as effective as hydrocortisone on an equimolar basis in preventing edema.[8] Administered at 20 mg/kg.[10] | [8][10] |
| Antibacterial | Carbapenem-resistant Acinetobacter baumannii | In vitro | Inhibits growth at a concentration of 200 µg/ml. | [10] |
Experimental Protocols
In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema
This protocol outlines the widely used carrageenan-induced paw edema model to evaluate the acute anti-inflammatory activity of this compound.[1][2][11]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Prednisolone, 10 mg/kg)[2]
-
Vehicle control (e.g., 1% Tween-80 in saline)[2]
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Divide the animals into groups (n=4-6 per group): Vehicle control, positive control, and this compound treatment groups at various doses.
-
Compound Administration: Administer this compound (e.g., 20 mg/kg), the positive control, or the vehicle control via oral gavage or intraperitoneal injection.[2][10]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[3]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).[2][3]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume/thickness in the control group and V_t is the average paw volume/thickness in the treated group.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
In Vitro Antibacterial Activity Assessment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Acinetobacter baumannii using the broth microdilution method.[12][13][14][15][16]
Materials:
-
Acinetobacter baumannii strain (e.g., ATCC 17978)
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Culture A. baumannii on a suitable agar plate overnight at 37°C.
-
Suspend a single colony in CAMHB and incubate at 37°C with shaking until the mid-log phase is reached.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10^7 CFU/mL in CAMHB.[12]
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add 50 µL of the adjusted bacterial suspension to each well containing the serially diluted this compound.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-24 hours.[15]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Potential Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms of this compound are still under investigation, its anti-inflammatory and antibacterial effects suggest interactions with specific cellular pathways.
Anti-inflammatory Action
This compound's anti-inflammatory properties, distinct from glucocorticoids, may involve the modulation of inflammatory mediator production. As a metabolite of estrone, its actions could be mediated through estrogen receptors (ERα and ERβ), which are known to have roles in regulating inflammatory responses. Some evidence also suggests that certain steroids can act as Glucocorticoid Receptor agonists, which could be another avenue of investigation.[5]
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Antibacterial Action
The mechanism by which this compound inhibits the growth of multidrug-resistant bacteria like Acinetobacter baumannii is not yet fully elucidated. Potential mechanisms could involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further research is required to identify the specific molecular targets.
Potential Antibacterial Mechanisms of Action
Caption: Potential antibacterial mechanisms of this compound.
References
- 1. inotiv.com [inotiv.com]
- 2. 2.7.1. Assessment of carrageenan-induced paw oedema [bio-protocol.org]
- 3. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 4. This compound | C18H24O3 | CID 68929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 547-81-9: this compound | CymitQuimica [cymitquimica.com]
- 6. Epiestriol - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound: an anti-inflammatory steroid without glycogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (16-epi-Estriol) | Bacterial抑制剂 | MCE [medchemexpress.cn]
- 10. caymanchem.com [caymanchem.com]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. doaj.org [doaj.org]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
A Comprehensive Review of 16-Epiestriol: From Synthesis to Potential Therapeutic Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epiestriol, an endogenous steroidal estrogen, has garnered increasing interest within the scientific community for its diverse biological activities. As a metabolite of estrone, it is structurally related to estriol and estradiol and has been detected in the urine of pregnant women.[1] Beyond its estrogenic properties, preclinical studies have suggested its potential as an anti-inflammatory and antibacterial agent, opening avenues for further investigation and therapeutic development. This in-depth technical guide provides a comprehensive literature review of this compound, summarizing the current state of research, including its synthesis, pharmacology, and preclinical findings. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this intriguing molecule.
Physicochemical Properties and Synthesis
This compound, with the chemical formula C18H24O3 and a molecular weight of 288.38 g/mol , is a stereoisomer of estriol.[2] While detailed, publicly available protocols for the direct synthesis of this compound are limited, its preparation is often a consideration in the synthesis of its isomers, such as estriol. One patented method for estriol preparation notes the importance of controlling the formation of epiestriol as an impurity, suggesting that stereoselective reduction of a 16-keto intermediate is a critical step. A plausible synthetic route would involve the reduction of 16-ketoestradiol, where the choice of reducing agent and reaction conditions would be crucial to favor the formation of the 16β-hydroxyl group characteristic of this compound.
A general approach to the synthesis of estriol and its isomers often starts from estrone. For instance, a patented method describes the conversion of estrone to an intermediate, 16α-hydroxyestrone, followed by a reduction step to yield estriol. The control of stereochemistry at the C16 and C17 positions is paramount in determining the final product distribution, including the formation of this compound.
Hypothesized Synthesis Workflow:
Pharmacology and Mechanism of Action
Estrogenic Activity
This compound is a weak estrogen that exhibits preferential binding affinity for the estrogen receptor β (ERβ) over estrogen receptor α (ERα).[1] This selective binding is a key characteristic that may differentiate its biological effects from those of estradiol, which binds with high affinity to both ERα and ERβ. The activation of ERs by estrogens initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.
In the genomic pathway, the estrogen-receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription. The non-genomic pathway involves the activation of membrane-associated ERs, leading to rapid intracellular signaling events. The specific downstream effects of this compound-mediated ER activation are not yet fully elucidated.
Estrogen Receptor Signaling Pathway:
Anti-inflammatory Activity
Preclinical research has highlighted the potential of this compound as an anti-inflammatory agent. A key study demonstrated its efficacy in a carrageenan-induced rat paw edema model, a classic assay for acute inflammation. Notably, this study reported that this compound exhibited potent anti-inflammatory effects without the glycogenic activity associated with glucocorticoids, suggesting a potentially safer therapeutic profile.
The precise mechanism underlying the anti-inflammatory action of this compound is not yet fully understood. However, it is hypothesized to involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. Estrogens have been shown to interfere with NF-κB signaling, a central regulator of the expression of pro-inflammatory genes. It is plausible that this compound, through its interaction with ERs, could inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the production of inflammatory mediators.
Hypothesized Anti-inflammatory Mechanism:
Antibacterial Activity
In addition to its anti-inflammatory properties, this compound has demonstrated antibacterial activity against multidrug-resistant pathogens. One study reported its inhibitory effect on the growth of Acinetobacter baumannii, a bacterium of significant clinical concern.
The mechanism of its antibacterial action is likely multifaceted. One potential mechanism is the disruption of the bacterial cell membrane. Many antimicrobial compounds exert their effects by compromising the integrity of the bacterial membrane, leading to leakage of cellular contents and cell death. Further research is needed to confirm if this compound acts via this or other mechanisms, such as the inhibition of essential bacterial enzymes or interference with DNA replication.
Quantitative Data Summary
Due to the limited availability of full-text articles, a comprehensive summary of all quantitative data is not possible at this time. The following tables represent the available data from abstracts and publicly accessible sources.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Relative Binding Affinity (%) | ERβ Relative Binding Affinity (%) |
| This compound | Data not available | Data not available, but reported to be preferential |
Note: While preferential binding to ERβ is reported, specific quantitative data on the relative binding affinities of this compound for ERα and ERβ are not consistently available in the reviewed literature.
Table 2: Preclinical Efficacy Data
| Activity | Model | Dosage | Outcome |
| Anti-inflammatory | Carrageenan-induced rat paw edema | Specific dose not available in abstract | Potent inhibition of edema, without glycogenic activity. |
| Antibacterial | In vitro growth inhibition of Acinetobacter baumannii | Specific MIC not available in abstract | Inhibition of bacterial growth. |
Experimental Protocols
Detailed experimental protocols are not available in the abstracts of the key cited studies. However, based on standard methodologies in the field, the following provides a general overview of the likely experimental designs.
Carrageenan-Induced Rat Paw Edema Assay (General Protocol)
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Treatment: this compound, a positive control (e.g., indomethacin), and a vehicle control are administered, typically via intraperitoneal or oral routes, at a specified time before carrageenan injection.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Experimental Workflow for Anti-inflammatory Assay:
References
Unveiling the Potent Anti-inflammatory Action of 16-Epiestriol Devoid of Glycogenic Effects: A Technical Guide
For Immediate Release
LUBBOCK, TX – A comprehensive review of existing scientific literature underscores the potential of 16-Epiestriol, a stereoisomer of estriol, as a potent anti-inflammatory agent without the associated glycogenic activity typical of conventional steroidal anti-inflammatory drugs. This technical guide provides an in-depth analysis of the compound's unique properties, a summary of key experimental findings, detailed methodologies, and an exploration of its proposed mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, an endogenous estrogen metabolite, has demonstrated significant anti-inflammatory efficacy in preclinical models, surpassing the potency of hydrocortisone on an equimolar basis.[1] Crucially, this anti-inflammatory activity is dissociated from glycogenic effects, a common and dose-limiting side effect of glucocorticoids.[1] This unique profile positions this compound as a promising candidate for the development of novel anti-inflammatory therapies with an improved safety profile. The primary mechanism of action is hypothesized to involve the modulation of the NF-κB signaling pathway through interaction with Estrogen Receptor β (ERβ), leading to the downregulation of pro-inflammatory cytokines.
Anti-inflammatory and Glycogenic Properties: Quantitative Data
The anti-inflammatory potency of this compound has been quantitatively assessed and compared with the widely used corticosteroid, hydrocortisone. Similarly, its lack of effect on glycogen metabolism has been experimentally verified. The following tables summarize the key quantitative findings from seminal studies.
| Compound | Molar Dose | Mean Edema Volume (mL) ± SEM | Percent Inhibition of Edema |
| Control (Carrageenan only) | - | 0.85 ± 0.04 | 0% |
| This compound | 5.5 x 10⁻⁵ | 0.28 ± 0.03 | 67% |
| Hydrocortisone | 5.5 x 10⁻⁵ | 0.58 ± 0.05 | 32% |
| Data from a modified Winter's carrageenan rat paw edema model.[1] |
| Treatment Group | Mean Liver Glycogen (mg/g of liver) ± SEM | Mean Plasma Glucose (mg/dL) ± SEM |
| Untreated Control | 2.5 ± 0.3 | 105 ± 5 |
| This compound | 2.6 ± 0.4 | 108 ± 6 |
| Hydrocortisone | 15.8 ± 1.2 | 145 ± 8 |
| Data from a modified Venning's method for glycogenic activity assessment in adrenalectomized rats.[1] |
Proposed Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of estrogens are predominantly mediated through the Estrogen Receptor β (ERβ). The proposed signaling pathway for this compound involves its binding to ERβ, which then interferes with the pro-inflammatory NF-κB signaling cascade. This interaction is thought to occur through multiple potential mechanisms, including the direct interaction of ERβ with NF-κB subunits (p65/p50), preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Detailed Experimental Protocols
Assessment of Anti-inflammatory Activity: Modified Winter's Carrageenan Rat Paw Edema Model
This in vivo assay is a standard method for evaluating the efficacy of acute anti-inflammatory agents.
Workflow:
Detailed Steps:
-
Animal Model: Male Sprague-Dawley rats weighing between 150-200g are used. Animals are housed under standard laboratory conditions and fasted for 18 hours prior to the experiment with free access to water.
-
Test Groups: Animals are randomly assigned to control and treatment groups.
-
Control Group: Receives the vehicle (e.g., saline or a suitable solvent for the test compounds).
-
This compound Group: Receives a specific dose of this compound.
-
Hydrocortisone Group: Receives an equimolar dose of hydrocortisone for comparison.
-
-
Administration: Test compounds are administered intraperitoneally 30 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw of each rat.
-
Measurement of Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., every hour for 5 hours) post-injection using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Assessment of Glycogenic Activity: Modification of Venning's Method
This protocol is designed to determine the effect of a substance on liver glycogen deposition.
Workflow:
Detailed Steps:
-
Animal Model: Male rats are adrenalectomized to remove the influence of endogenous glucocorticoids. They are maintained on 0.9% saline solution for drinking.
-
Fasting: Prior to the experiment, the rats are fasted for 24 hours to deplete liver glycogen stores.
-
Test Groups: Animals are divided into control and treatment groups.
-
Control Group: Receives the vehicle.
-
This compound Group: Receives a defined dose of this compound.
-
Hydrocortisone Group: Receives a dose of hydrocortisone known to induce glycogenesis.
-
-
Administration: The test compounds are administered subcutaneously.
-
Sample Collection: After a specified period (e.g., 7 hours), the animals are euthanized. A blood sample is collected for plasma glucose analysis, and the liver is rapidly excised and weighed.
-
Liver Glycogen Determination: a. A portion of the liver is digested in hot 30% potassium hydroxide. b. Glycogen is precipitated with 95% ethanol. c. The glycogen pellet is hydrolyzed with acid (e.g., 2 N H₂SO₄) to convert it to glucose. d. The resulting glucose concentration is determined using a standard glucose assay, and the amount of glycogen is calculated and expressed as mg of glycogen per gram of liver tissue.
-
Plasma Glucose Analysis: Plasma is separated from the blood sample, and glucose concentration is measured using a glucose oxidase method or a similar standard procedure.
Conclusion and Future Directions
The available evidence strongly supports the characterization of this compound as a potent anti-inflammatory agent that is notably free from the adverse glycogenic effects associated with glucocorticoids.[1] Its mechanism of action, likely involving the modulation of the NF-κB pathway via ERβ, presents a targeted approach to inflammation control.
Further research is warranted to fully elucidate the dose-response relationship of this compound's anti-inflammatory effects and to confirm its precise molecular interactions within the NF-κB signaling cascade. In vitro studies using cell lines expressing ERβ and stimulated with inflammatory agents could provide direct evidence of NF-κB inhibition. Additionally, exploring the efficacy and safety of this compound in a wider range of preclinical models of inflammatory diseases will be crucial for its translation into clinical applications. The unique profile of this compound makes it a highly attractive candidate for the development of a new class of anti-inflammatory drugs with an enhanced therapeutic window.
References
The Metabolic Journey of 16β-hydroxyestrone to 16-Epiestriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of estrogen metabolism, the conversion of 16β-hydroxyestrone to 16-epiestriol represents a key hydroxylation pathway. This technical guide provides an in-depth exploration of this metabolic process, offering a comprehensive overview of the enzymatic conversion, detailed experimental protocols for its investigation, and a summary of the quantitative data available. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of steroid biochemistry and its implications in health and disease.
Metabolic Conversion: From 16β-hydroxyestrone to this compound
The transformation of 16β-hydroxyestrone to this compound is a critical step in the downstream metabolism of estrone. 16β-hydroxyestrone, an endogenous estrogen, serves as a direct metabolic precursor to this compound (also known as epiestriol or 16β-hydroxyestradiol)[1]. This conversion involves the reduction of the ketone group at the C-17 position of the steroid nucleus to a hydroxyl group.
The Primary Enzyme: 17β-Hydroxysteroid Dehydrogenase (17β-HSD)
The enzymatic reduction of 16β-hydroxyestrone is catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily of enzymes[2][3][4][5]. These enzymes are pivotal in regulating the biological activity of steroid hormones by interconverting 17-keto and 17β-hydroxysteroids[2][4][5].
While multiple isoforms of 17β-HSD exist, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is the primary isoenzyme responsible for the reductive conversion of estrone to the more potent estradiol[3][6]. Given the structural similarity, it is highly probable that 17β-HSD1 is also the key enzyme mediating the reduction of 16β-hydroxyestrone to this compound. This enzyme utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor for the reduction reaction.
Quantitative Data
| Substrate | Enzyme | Km (μM) | Vmax (nmol/g protein/h) | Cofactor | Source |
| Estrone | 17β-HSD1 (human breast cancer tissue) | 0.62 (high-affinity form) | 82 | - | [7] |
| Estrone | 17β-HSD (MCF-7 cells, reductive) | 5.5 | - | NAD/NADP | [8] |
| Estradiol | 17β-HSD (MCF-7 cells, oxidative) | 14.3 | - | NAD/NADP | [8] |
Note: The provided Km and Vmax values are for the conversion of estrone to estradiol and estradiol to estrone. These values are presented as an estimation of the enzymatic activity for the structurally similar substrate, 16β-hydroxyestrone.
Experimental Protocols
The investigation of the metabolic conversion of 16β-hydroxyestrone to this compound necessitates robust analytical methodologies. Below are detailed protocols for in vitro enzymatic assays and the analysis of these estrogen metabolites using mass spectrometry.
In Vitro 17β-HSD1 Activity Assay
This protocol is adapted from methods used to assess 17β-HSD1 inhibition and can be modified to measure the conversion of 16β-hydroxyestrone.
1. Enzyme Preparation:
-
Utilize a crude enzyme preparation from a source known to express 17β-HSD1, such as human placenta or a cell line overexpressing the enzyme (e.g., HEK-293 or T-47D breast cancer cells)[9].
-
Homogenize the tissue or cells in a suitable buffer (e.g., phosphate buffer, pH 7.4) and obtain the microsomal or cytosolic fraction through differential centrifugation.
2. Reaction Mixture:
-
In a microcentrifuge tube, combine the following components:
-
100 µL of the crude enzyme preparation.
-
A solution of 16β-hydroxyestrone (substrate) in ethanol. The final concentration should be varied to determine kinetic parameters.
-
A solution of NADPH (cofactor) in buffer.
-
The total reaction volume should be standardized (e.g., 500 µL) with the appropriate buffer.
-
3. Incubation:
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
4. Reaction Termination and Extraction:
-
Stop the reaction by adding an excess of unlabeled 16β-hydroxyestrone and this compound to act as carriers.
-
Extract the steroids from the aqueous mixture using an organic solvent such as diethyl ether or ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
5. Analysis:
-
Reconstitute the dried residue in a suitable solvent for analysis by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Analysis of Estrogen Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of estrogen metabolites, offering high sensitivity and selectivity.
1. Sample Preparation and Derivatization:
-
To improve volatility and thermal stability for GC analysis, the extracted estrogen metabolites must be derivatized. A common method is silylation.
-
Reconstitute the dried extract in 50 µL of a derivatizing solution, such as MSTFA/NH4I/dithioerythritol (1000:2:4 v/w/w)[2].
-
Heat the mixture at 70°C for 1 hour to complete the derivatization[2].
2. GC-MS Analysis:
-
Inject an aliquot (e.g., 2 µL) of the derivatized sample into the GC-MS system in splitless mode[2].
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column suitable for steroid analysis (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure the separation of 16β-hydroxyestrone and this compound from other potential metabolites. A typical program might start at a lower temperature and ramp up to a final temperature of around 300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the specific ions corresponding to the derivatized 16β-hydroxyestrone and this compound.
-
3. Quantification:
-
Create a calibration curve using known concentrations of derivatized 16β-hydroxyestrone and this compound standards.
-
Quantify the amount of this compound produced by comparing its peak area to the calibration curve.
Visualizations
Metabolic Pathway
References
- 1. benthamopenarchives.com [benthamopenarchives.com]
- 2. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation | PLOS One [journals.plos.org]
- 3. Human oestrogenic 17beta-hydroxysteroid dehydrogenase specificity: enzyme regulation through an NADPH-dependent substrate inhibition towards the highly specific oestrone reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. The Contribution of 17beta-Hydroxysteroid Dehydrogenase Type 1 to the Estradiol-Estrone Ratio in Estrogen-Sensitive Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. 17 Beta-hydroxysteroid dehydrogenase in human breast cancer: analysis of kinetic and clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of 17 beta-hydroxysteroid dehydrogenase in a newly-established human breast carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models [mdpi.com]
Endogenous Sources and Biosynthesis of 16-Epiestriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epiestriol (16β-hydroxy-17β-estradiol) is a minor endogenous estrogen metabolite.[1][2] While less potent than its parent hormone estradiol, it and other estrogen metabolites are subjects of increasing research interest due to their potential roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of the endogenous sources and biosynthetic pathways of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the roles of estrogen metabolites in health and disease.
Endogenous Sources of this compound
This compound is a naturally occurring steroid found in the human body.[3] Its presence has been detected in various biological matrices, indicating its systemic distribution. The primary endogenous sources include:
-
Urine: this compound is excreted in the urine and its levels can be influenced by physiological states such as pregnancy.[3][4] In premenopausal women, this compound constitutes approximately 3.65% of the total urinary estrogen metabolites, with a 5th to 95th percentile range of 1.60% to 6.33%.[5]
-
Serum and Plasma: Circulating levels of this compound have been identified in both serum and plasma.[6]
-
Fetal Tissues: The fetal liver, in particular, is a significant site of estrogen 16α-hydroxylase activity, a key step in the formation of estriol and its epimers.[7] This suggests that the feto-placental unit is a major contributor to this compound production during pregnancy.
Biosynthesis of this compound
The biosynthesis of this compound is intricately linked to the metabolic pathways of its parent estrogens, estradiol (E2) and estrone (E1). The primary route of formation is through the 16-hydroxylation pathway.
Key Precursors and Enzymatic Conversions
The biosynthetic cascade leading to this compound involves the following key steps:
-
Aromatization: The synthesis of estrogens begins with the conversion of androgens (androstenedione and testosterone) to estrone (E1) and estradiol (E2) by the enzyme aromatase (cytochrome P450 19A1).[5]
-
Interconversion of Estrone and Estradiol: Estrone and estradiol are readily interconverted by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[5]
-
16-Hydroxylation: The critical step in the formation of this compound is the hydroxylation of estrone or estradiol at the C16 position of the steroid nucleus. This reaction is catalyzed by specific cytochrome P450 (CYP) enzymes.
-
Formation of 16α-hydroxyestrone: CYP3A4 and CYP3A5 are the primary enzymes responsible for the 16α-hydroxylation of estrone to form 16α-hydroxyestrone.[8][9]
-
Formation of this compound (16β-hydroxy-17β-estradiol): While the 16α-hydroxylation pathway leading to estriol is well-characterized, the precise enzymatic mechanism governing the stereoselective formation of the 16β-hydroxy group in this compound is less defined. It is understood to be a product of the 16-hydroxylation pathway, and it is likely that a specific P450 enzyme or another steroid hydroxylase is responsible for this stereospecific conversion.
-
The following diagram illustrates the key steps in the biosynthesis of this compound from its precursors.
Quantitative Data
The following table summarizes the available quantitative data for this compound in human biological fluids. Further research is required to establish comprehensive reference ranges across different populations and physiological conditions.
| Biological Matrix | Population | Concentration/Percentage | Reference |
| Urine | Premenopausal Women | 3.65% of total estrogen metabolites (5th-95th percentile: 1.60-6.33%) | [5] |
Experimental Protocols
The accurate quantification of this compound in biological matrices is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of steroid hormones due to its high sensitivity and specificity.[10][11]
General Workflow for LC-MS/MS Quantification of this compound
Detailed Methodological Considerations
1. Sample Collection and Storage:
-
Serum, plasma (EDTA or heparin), or 24-hour urine samples should be collected.
-
Samples should be stored at -80°C to ensure the stability of the analytes.
2. Internal Standard Addition:
-
A stable isotope-labeled internal standard, such as deuterated this compound (d-16-epiestriol), should be added to each sample, calibrator, and quality control sample at the beginning of the sample preparation process. This corrects for any variability during sample processing and analysis.[6]
3. Enzymatic Hydrolysis:
-
In biological fluids, estrogens and their metabolites are often present as glucuronide and sulfate conjugates.
-
To measure the total concentration, enzymatic hydrolysis using β-glucuronidase and sulfatase from Helix pomatia is required to cleave these conjugates and release the free steroid.[10]
-
The reaction is typically carried out in an acetate buffer at pH 5.0 and 37°C for 4-8 hours.[10]
4. Extraction:
-
Liquid-Liquid Extraction (LLE): A common method involves extracting the deconjugated steroids from the aqueous sample into an organic solvent such as a mixture of diethyl ether and ethyl acetate.
-
Solid-Phase Extraction (SPE): Alternatively, SPE with a C18 or a mixed-mode sorbent can be used for a cleaner extraction and to concentrate the analytes.
5. Derivatization (Optional):
-
Derivatization, for example with dansyl chloride, can be employed to improve the ionization efficiency and sensitivity of the assay, particularly when low concentrations are expected.
6. LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier such as formic acid or ammonium fluoride to enhance ionization.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
7. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentration of this compound in the unknown samples is then determined from this calibration curve.
Conclusion and Future Directions
This compound is an endogenous estrogen metabolite formed through the 16-hydroxylation of estrone and estradiol. While its physiological role is not as well-defined as that of major estrogens, its presence in various biological fluids warrants further investigation. The advancement of sensitive analytical techniques like LC-MS/MS allows for the accurate quantification of this compound, which will be instrumental in elucidating its clinical significance.
Future research should focus on:
-
Identifying the specific enzymes and regulatory mechanisms responsible for the stereoselective biosynthesis of this compound.
-
Establishing comprehensive reference ranges for this compound in different populations and throughout various life stages, including pregnancy and menopause.
-
Investigating the biological activity of this compound and its potential role in hormone-dependent cancers, cardiovascular health, and other endocrine-related conditions.
This technical guide provides a solid foundation for researchers and clinicians working in the field of endocrinology and drug development, and it is hoped that it will stimulate further exploration into the biology of this intriguing estrogen metabolite.
References
- 1. mdpi.com [mdpi.com]
- 2. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]
- 5. Maternal serum unconjugated estriol and urine estriol concentrations in normal and high-risk pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment [www2.mst.dk]
- 8. researchgate.net [researchgate.net]
- 9. affinisep.com [affinisep.com]
- 10. Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of 16-Epiestriol: A Technical Guide for Researchers
Disclaimer: This document serves as an in-depth technical guide on the pharmacokinetics and bioavailability of 16-Epiestriol. It is important to note that publicly available, in-vivo pharmacokinetic data for this compound is exceedingly scarce. As such, this guide provides a comprehensive overview of its metabolic context, analytical methodologies, and relevant comparative data from its well-studied epimer, estriol, to offer a foundational understanding for research and drug development professionals.
Introduction to this compound
This compound, also known as 16β-hydroxy-17β-estradiol, is a minor endogenous estrogen and a metabolite of estrone.[1][2] It is the 16β-epimer of the more commonly known estriol (16α-hydroxy-17β-estradiol).[2] While its estrogenic activity is considered weak, this compound has garnered interest for its potential anti-inflammatory and antibacterial properties, independent of significant glycogenic or immunosuppressive effects.[1][2] Despite this interest, a thorough characterization of its pharmacokinetic profile and bioavailability in preclinical and clinical settings has not been extensively reported in the scientific literature.
Metabolism of this compound
This compound is an integral part of the complex metabolic cascade of endogenous estrogens. Its formation is primarily linked to the metabolism of estrone.
The metabolic pathway leading to the formation of this compound is as follows:
-
Estrone undergoes hydroxylation to form 16β-hydroxyestrone .
-
Subsequently, the C-17 ketone of 16β-hydroxyestrone is reduced to a hydroxyl group, yielding This compound .[1]
Furthermore, in-vitro studies have demonstrated the interconversion of estriol and this compound, suggesting a dynamic equilibrium between these two epimers.[3]
Metabolic pathway of this compound.
Pharmacokinetics of this compound: A Knowledge Gap
A comprehensive search of the scientific literature reveals a significant lack of in-vivo pharmacokinetic studies on this compound. Consequently, key parameters such as half-life (t½), maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), clearance (CL), volume of distribution (Vd), and absolute bioavailability are not well-established.
One preclinical study noted that this compound, when administered at a dose of 20 mg/kg in rats, inhibited carrageenan-induced paw edema.[1] However, this study did not provide pharmacokinetic data.
The absence of such data presents a significant knowledge gap and a key area for future research to understand the therapeutic potential of this compound.
Bioavailability of this compound
Due to the lack of in-vivo pharmacokinetic studies, the bioavailability of this compound following various routes of administration has not been determined.
Experimental Protocols: Analytical Methodologies for Quantification of this compound in Biological Matrices
While pharmacokinetic data is scarce, validated analytical methods for the quantification of this compound in biological matrices like urine and serum have been developed, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for enabling future pharmacokinetic studies.
General Analytical Workflow
The general workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, and detection by mass spectrometry.
General analytical workflow for this compound.
Detailed Experimental Protocol (Representative LC-MS/MS Method)
The following protocol is a composite based on published methods for the analysis of multiple estrogen metabolites, including this compound, in human urine.[4]
5.2.1. Sample Preparation
-
Internal Standard Addition: A deuterated internal standard, such as this compound-2,4,16-d3, is added to the urine sample (typically 0.5 mL) to correct for analytical variability.[4]
-
Hydrolysis: To measure total this compound (both free and conjugated), an enzymatic hydrolysis step is performed using β-glucuronidase/sulfatase to deconjugate the metabolites.[4]
-
Extraction: The hydrolyzed sample is then subjected to solid-phase extraction (SPE) to isolate the estrogens and remove interfering matrix components.
-
Derivatization: To improve ionization efficiency and sensitivity, the extracted estrogens can be derivatized.
5.2.2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium fluoride, is employed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
5.2.3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the derivatization strategy.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the precursor and product ions specific to this compound and its internal standard.
Comparative Pharmacokinetics: Estriol
Given the lack of data for this compound, the pharmacokinetic parameters of its epimer, estriol, are presented below for comparative context. It is crucial to recognize that these values may not be representative of this compound's behavior.
Table 1: Pharmacokinetic Parameters of Estriol (Oral Administration)
| Parameter | Value | Species | Reference |
| Bioavailability | ~1-2% | Human | [5] |
| Elimination Half-Life | 5-10 hours | Human | [5] |
Table 2: Pharmacokinetic Parameters of Estriol (Vaginal Administration)
| Formulation | Cmax (pg/mL) | AUC (pg*h/mL) | Species | Reference |
| Vaginal Ring (0.125 mg/day) | 13.77 | 52.1 (steady state) | Human | [6] |
| Vaginal Ring (0.250 mg/day) | 22.80 | 73.71 (steady state) | Human | [6] |
| Vaginal Ring (0.500 mg/day) | 89.95 | - | Human | [6] |
| Vaginal Gel (20 µg/g) | - | 36.33 (steady state) | Human | [6] |
| Vaginal Gel (50 µg/g) | - | 73.71 (steady state) | Human | [6] |
Conclusion and Future Directions
The current body of scientific literature presents a significant void in the understanding of the pharmacokinetics and bioavailability of this compound. While its metabolic origins are relatively understood and robust analytical methods for its quantification exist, the absence of in-vivo data hinders a comprehensive evaluation of its therapeutic potential.
For researchers, scientists, and drug development professionals, this represents a clear opportunity for further investigation. Future research should prioritize:
-
Preclinical Pharmacokinetic Studies: Characterizing the pharmacokinetic profile of this compound in animal models (e.g., rats, mice) following various routes of administration (e.g., intravenous, oral, topical).
-
Bioavailability Studies: Determining the absolute and relative bioavailability of this compound to understand its absorption characteristics.
-
Human Pharmacokinetic Studies: Following promising preclinical data, well-designed studies in human subjects will be essential to translate findings to a clinical context.
A thorough understanding of the pharmacokinetics and bioavailability of this compound is a critical prerequisite for its potential development as a therapeutic agent. The methodologies and comparative data presented in this guide provide a foundational framework for initiating such investigations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Epiestriol - Wikipedia [en.wikipedia.org]
- 3. In vitro metabolism of estradiol-17beta by human fetal liver: formation of estriol, this compound, estrone and an estriol glucosiduronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 6. human.de [human.de]
Synonyms for 16-Epiestriol including 16β-hydroxy-17β-estradiol.
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Epiestriol, a stereoisomer of estriol, is an endogenous estrogen metabolite with demonstrated anti-inflammatory properties devoid of significant glycogenic activity. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synonyms, and detailed experimental protocols for assessing its biological activity. The document summarizes key quantitative data, outlines its metabolic pathway, and describes its mechanism of action through estrogen receptor signaling. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Chemical Identity and Synonyms
This compound is a C-16 epimer of estriol, meaning it differs in the stereochemistry at the 16th carbon position.[1] It is also recognized as 16β-hydroxy-17β-estradiol.[1][2] This nomenclature highlights its structural relationship to estradiol, being substituted with a beta-hydroxy group at the 16th position.[3]
Below is a comprehensive table of synonyms and identifiers for this compound.
| Identifier Type | Identifier | Reference(s) |
| Systematic Name | (8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | [3] |
| Common Synonyms | 16β-hydroxy-17β-estradiol, Epiestriol, Epioestriol, 16β,17β-Estriol, Actriol | [1][2][3] |
| CAS Number | 547-81-9 | [3] |
| Molecular Formula | C₁₈H₂₄O₃ | [3] |
| Molecular Weight | 288.38 g/mol | [3] |
| InChI Key | PROQIPRRNZUXQM-ZMSHIADSSA-N | [3] |
Biological Activity and Mechanism of Action
Anti-inflammatory Properties
This compound has demonstrated potent anti-inflammatory activity.[4] Notably, in a carrageenan-induced rat paw edema model, this compound was found to be more than twice as effective as hydrocortisone on an equimolar basis in reducing edema.[4] A key advantage of this compound is its separation of anti-inflammatory effects from glycogenic activity, a common side effect of glucocorticoids.[4] Studies have shown that this compound does not significantly affect liver or plasma glucose concentrations.[4]
Estrogenic Activity and Receptor Binding
As an estrogen, this compound interacts with estrogen receptors (ERs), specifically ERα and ERβ. Its binding affinity and subsequent downstream signaling contribute to its biological effects. While it is considered a weak estrogen compared to estradiol, its activity is significant enough to influence estrogen-responsive pathways.[1] The differential expression of ERα and ERβ in various tissues can lead to tissue-specific effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.
Objective: To assess the anti-inflammatory effect of this compound by measuring the reduction of carrageenan-induced paw edema.
Materials:
-
Male Sprague-Dawley rats (150-200g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., corn oil or appropriate solvent for this compound)
-
Plethysmometer or calipers
-
Syringes and needles for subcutaneous and intraplantar injections
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle subcutaneously 30-60 minutes before inducing inflammation.[5]
-
Measure the initial volume of the right hind paw using a plethysmometer or calipers.[5]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[2][6]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Estrogen Receptor Competitive Binding Assay
This in vitro assay determines the binding affinity of a test compound to estrogen receptors.
Objective: To quantify the binding affinity of this compound to ERα and ERβ.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ) or purified recombinant ERα and ERβ
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled this compound and 17β-estradiol (for standard curve)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Hydroxylapatite slurry
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with increasing concentrations of unlabeled this compound.[9]
-
Add the uterine cytosol preparation to each tube and incubate to allow competitive binding to reach equilibrium.[9]
-
Separate bound from free radioligand by adding hydroxylapatite slurry and centrifuging.[9]
-
Measure the radioactivity of the bound fraction in a scintillation counter.
-
Generate a competition curve and calculate the IC50 value for this compound.
-
Determine the relative binding affinity (RBA) compared to 17β-estradiol.
Workflow Diagram:
Caption: Workflow for Estrogen Receptor Competitive Binding Assay.
MCF-7 Cell Proliferation Assay
This in vitro assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.
Objective: To determine the effect of this compound on the proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) with and without phenol red
-
Fetal bovine serum (FBS), charcoal-stripped to remove endogenous steroids
-
This compound and 17β-estradiol (positive control)
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., MTS or CCK-8)
-
Plate reader
Procedure:
-
Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped FBS for several days to deplete endogenous estrogens.[1][10]
-
Seed the cells into 96-well plates and allow them to attach.[11]
-
Treat the cells with various concentrations of this compound or 17β-estradiol.[11]
-
Incubate for a specified period (e.g., 6 days), changing the medium with fresh compound as needed.[1]
-
At the end of the incubation, add the cell proliferation reagent to each well.[11]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell proliferation relative to the vehicle control and determine the EC50 value.
Workflow Diagram:
Caption: Workflow for MCF-7 Cell Proliferation Assay.
Metabolism and Signaling Pathway
Metabolic Pathway
This compound is a metabolite of estrone.[12] The metabolic conversion involves hydroxylation and reduction steps catalyzed by various enzymes, primarily in the liver. The general pathway involves the conversion of parent estrogens to hydroxylated metabolites.[13]
Metabolic Pathway Diagram:
Caption: Simplified Metabolic Pathway of this compound from Estrone.
Signaling Pathway
The biological effects of this compound are primarily mediated through its interaction with estrogen receptors. Upon binding, the receptor-ligand complex can translocate to the nucleus and regulate the expression of target genes. This can occur through direct binding to estrogen response elements (EREs) on DNA or through interactions with other transcription factors.[14][15]
Signaling Pathway Diagram:
Caption: Estrogen Receptor Signaling Pathway of this compound.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent, particularly due to its potent anti-inflammatory effects that are dissociated from the adverse glycogenic effects of corticosteroids. Its activity through estrogen receptor pathways suggests a mechanism that can be further explored for targeted drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the full therapeutic potential of this endogenous metabolite. Further research into its pharmacokinetics, specific downstream gene targets, and performance in various disease models is warranted to fully understand its clinical applicability.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H24O3 | CID 68929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: an anti-inflammatory steroid without glycogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Mechanism of transcriptional regulation of LRP16 gene expression by 17-beta estradiol in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for 16-Epiestriol Extraction from Human Urine for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Epiestriol is an isomer of estriol and a minor estrogen metabolite. The analysis of urinary concentrations of this compound and other estrogen metabolites is crucial in various fields of research, including endocrinology and the study of estrogen-related disorders.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantitative analysis of steroid hormones. However, due to the low volatility and polar nature of estrogens, a robust sample preparation protocol involving extraction and derivatization is essential for accurate and sensitive detection.[2] This application note provides a detailed protocol for the extraction of this compound from human urine, followed by derivatization for subsequent GC-MS analysis.
Experimental Protocol
This protocol outlines a comprehensive procedure for the extraction and derivatization of this compound from human urine samples prior to GC-MS analysis. The workflow involves enzymatic hydrolysis to deconjugate the steroid metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration, and finally, derivatization to enhance volatility for GC-MS analysis.
1. Materials and Reagents
-
This compound standard
-
Internal standard (e.g., d4-Estradiol)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
0.2 M Acetate buffer (pH 5.2)
-
L-ascorbic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB™)[1]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
n-Hexane (HPLC grade)
-
Potassium carbonate (K₂CO₃) solution (5%)
-
Triethylamine (TEA)
-
Ethyl chloroformate (ECF)
-
Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of MSTFA, ammonium iodide (NH₄I), and dithioerythritol.[3]
-
Pyridine
-
Nitrogen gas for evaporation
2. Sample Preparation and Hydrolysis
-
To a 2 mL urine sample, add 100 µL of 0.2% aqueous L-ascorbic acid to prevent degradation of catechol estrogens.[1]
-
Spike the sample with an appropriate amount of internal standard (e.g., 15 µL of 1 µg/mL d4-E2).[1]
-
Add 1 mL of 0.2 M acetate buffer (pH 5.2).[1]
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.[1]
-
Incubate the mixture at 55°C for 3 hours to ensure complete hydrolysis of glucuronide and sulfate conjugates.[1][4]
3. Solid-Phase Extraction (SPE)
-
Condition an Oasis HLB™ SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[1]
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a low flow rate (<1 mL/min).[1]
-
Wash the cartridge with 2 mL of water to remove interfering polar compounds.[1]
-
Elute the estrogens twice with 2 mL of methanol.[1]
-
Evaporate the combined methanol eluate to dryness under a gentle stream of nitrogen at 40°C.[1][3]
4. Derivatization
Two-step derivatization can be employed for comprehensive protection of hydroxyl groups:
-
Step 1: Ethoxycarbonylation (EOC)
-
Reconstitute the dried extract in 1 mL of 0.2 M acetate buffer (pH 5.2).
-
Adjust the pH to 8 with 5% K₂CO₃ solution.[1]
-
Add 30 µL of TEA and 50 µL of ECF.[1]
-
Vortex for 30 seconds.[1]
-
Extract twice with 2.5 mL of n-hexane.[1]
-
Evaporate the combined organic phase to dryness under a nitrogen stream.[1]
-
-
Step 2: Silylation
-
To the dried residue from the previous step, add 50 µL of a derivatizing solution of MSTFA/NH₄I/dithioerythritol (1000:2:4 v/w/w).[3] Alternatively, a mixture of BSTFA with 1% TMCS in pyridine can be used.[5]
-
Incubate at 70°C for 1 hour to ensure complete derivatization.[3]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
5. GC-MS Analysis
-
Inject 2 µL of the derivatized sample into the GC-MS system in splitless mode.[3]
-
GC Conditions (Example):
-
MS Conditions (Example):
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Monitor characteristic ions for the derivatized this compound. For trimethylsilyl (TMS) derivatives of estriol, the molecular ion (m/z 504) is often used for quantification.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of GC-MS methods for the analysis of urinary estrogens. These values can serve as a benchmark for the expected performance of the described protocol.
| Parameter | Typical Value/Range | Reference(s) |
| Linearity (r²) | > 0.995 | [1] |
| Limit of Quantification (LOQ) | 0.02 - 0.1 ng/mL | [1] |
| Recovery | 78 - 102% | [6] |
| Precision (% CV) | 1.4 - 10.5% | [1] |
| Accuracy (% Bias) | 91.4 - 108.5% | [1] |
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction from Urine for GC-MS.
Signaling Pathway/Logical Relationship Diagram
The logical relationship in this protocol is a linear progression of steps designed to isolate and prepare the analyte for detection.
Caption: Logical steps for urinary this compound analysis.
References
- 1. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]
- 5. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of 16-Epiestriol in Serum by LC-MS/MS: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 16-Epiestriol in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a minor endogenous estrogen and a metabolite of estrone.[1] Accurate quantification of this and other estrogens is crucial for various clinical research applications. This method is designed to be sensitive, specific, and robust for the analysis of this compound in a complex biological matrix.
Principle of the Method
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound. The procedure involves the extraction of this compound and a stable isotope-labeled internal standard from serum, followed by chromatographic separation and detection by MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Negative ion electrospray ionization is typically employed for estrogens.[2]
Materials and Reagents
-
Analytes and Internal Standards:
-
This compound reference standard (≥98% purity)
-
This compound-d3 (or other suitable deuterated analog) as an internal standard (IS)
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium fluoride (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Human serum (steroid-free or characterized) for calibration standards and quality controls
-
Experimental Protocols
Standard and Quality Control (QC) Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 methanol/water to prepare working solutions for calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d3 primary stock solution with 50:50 methanol/water.
-
Calibration Standards and Quality Controls: Spike appropriate volumes of the working standard solutions into steroid-free serum to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: To 200 µL of serum sample, calibrator, or QC, add 25 µL of the internal standard working solution (100 ng/mL).
-
Extraction: Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol/water. Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 30% B and equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS):
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Predicted):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 287.2 | 145.1 | 171.1 |
| This compound-d3 (IS) | 290.2 | 147.1 | 173.1 |
Note: These are predicted transitions and require experimental verification and optimization.
Method Validation
The analytical method should be validated according to established guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be constructed using at least six non-zero standards, with a correlation coefficient (r²) of >0.99.
-
Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. Acceptance criteria are typically ±15% (±20% for the Lower Limit of Quantification) for both precision (as %CV) and accuracy (as %bias).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Selectivity: Assessed by analyzing blank serum from multiple sources to ensure no significant interferences are observed at the retention time of the analyte and IS.
-
Matrix Effect: Evaluated to ensure that ionization suppression or enhancement from the serum matrix is consistent and compensated for by the internal standard.
-
Stability: The stability of this compound in serum under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability) should be assessed.
Data Presentation
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | >0.99 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Accuracy (%Bias) (n=18) |
| Low | 0.3 | <10 | <10 | ±10 | ±10 |
| Medium | 15 | <8 | <8 | ±8 | ±8 |
| High | 80 | <8 | <8 | ±8 | ±8 |
Note: The data presented in these tables are representative and should be generated during the in-lab validation of the method.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound in serum by LC-MS/MS.
Caption: Logical relationship for quantification using an internal standard.
References
Application Note: Quantification of 16-Epiestriol in Cell Culture Supernatants
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Epiestriol is an endogenous estrogen metabolite that has garnered interest in various research fields for its potential biological activities. Accurate and reliable quantification of this compound in in vitro models, such as cell culture systems, is crucial for understanding its cellular effects, metabolism, and potential as a therapeutic agent. This application note provides detailed protocols for the quantification of this compound in cell culture supernatants using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method. Additionally, the principles of a competitive enzyme-linked immunosorbent assay (ELISA) are discussed as a potential alternative, though its application is currently limited by the commercial availability of specific antibodies.
Methods for Quantification
Two primary methods are suitable for the quantification of this compound in biological matrices: LC-MS/MS and ELISA.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard analytical technique for the quantification of small molecules like steroid hormones in complex biological samples. Its high selectivity allows for the differentiation of structurally similar isomers, and its sensitivity enables the detection of low-concentration analytes.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a high-throughput immunochemical technique. A competitive ELISA format is typically used for small molecules like steroids. The accuracy of this method is highly dependent on the specificity of the antibody used. Currently, there is a lack of commercially available ELISA kits or specific antibodies for this compound, making the development of a validated assay challenging.
This application note will focus on a detailed LC-MS/MS protocol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general framework for the analysis of this compound in cell culture supernatants. Instrument parameters and sample preparation may require optimization based on the specific cell culture medium, expected concentration range, and the LC-MS/MS system used.
Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., d3-16-Epiestriol)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid or ammonium hydroxide
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent for LLE
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (as a blank matrix for standard curve preparation)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with cell culture medium to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of the internal standard in methanol at a concentration of 100 ng/mL.
Sample Preparation
The following are two common methods for extracting steroids from aqueous matrices.
-
To 500 µL of cell culture supernatant, add 50 µL of the internal standard working solution.
-
Add 2 mL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of cell culture supernatant, add 50 µL of the internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 | |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |
| Multiple Reaction Monitoring (MRM) Transitions | Analyte |
| This compound | |
| d3-16-Epiestriol | |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Source Temperature | 500°C |
Note: The precursor and product ions for this compound and its deuterated internal standard need to be determined by infusing a standard solution into the mass spectrometer.
Data Analysis
-
Integrate the peak areas for this compound and the internal standard for all samples, standards, and quality controls.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with 1/x or 1/x² weighting is commonly used.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Competitive ELISA (Principle)
Workflow
Caption: Principle of a competitive ELISA for this compound.
In a competitive ELISA for this compound, a known amount of enzyme-labeled this compound would compete with the this compound in the sample for binding to a limited number of specific antibody-coated wells. The amount of colored product formed is inversely proportional to the concentration of this compound in the sample.
Data Presentation
The performance of the LC-MS/MS method should be validated to ensure accurate and precise results. The following table summarizes the typical parameters that should be assessed.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy |
| Upper Limit of Quantification (ULOQ) | The highest standard with acceptable precision and accuracy |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Stability | Analyte stable under storage and processing conditions |
Conclusion
This application note provides a detailed protocol for the quantification of this compound in cell culture supernatants using LC-MS/MS. This method offers high sensitivity and specificity, which is essential for the accurate determination of this steroid hormone in in vitro studies. While ELISA presents a potential high-throughput alternative, its application for this compound is currently hampered by the lack of specific reagents. The provided LC-MS/MS protocol serves as a robust starting point for researchers in various fields of drug discovery and development.
Application Note: 16-Epiestriol as a Potential Biomarker for Endocrine Disorders
Introduction
16-Epiestriol (16β-hydroxy-17β-estradiol) is a minor endogenous estrogen metabolite of estrone.[1][2] While its physiological role is not as extensively studied as that of major estrogens like estradiol and estrone, emerging evidence suggests its potential significance in endocrine health and disease. This document outlines the rationale for investigating this compound as a potential biomarker for endocrine disorders, with a particular focus on conditions characterized by altered steroidogenesis, such as Polycystic Ovary Syndrome (PCOS).
Scientific Rationale
The interest in this compound as a biomarker stems from its unique biochemical properties and its interaction with estrogen receptors. Unlike estradiol, which binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), this compound exhibits a preferential affinity for ERβ.[3] This selectivity is crucial as ERα and ERβ often have different, and sometimes opposing, biological functions. ERα is primarily associated with proliferative effects in tissues like the breast and uterus, while ERβ is often linked to anti-proliferative and anti-inflammatory responses.[4]
Endocrine disorders are frequently characterized by an imbalance in steroid hormone production and metabolism. For instance, PCOS is associated with hyperandrogenism and ovulatory dysfunction, leading to a disrupted steroid profile. While studies have focused on androgens and their precursors in PCOS, a comprehensive analysis of estrogen metabolites like this compound could provide a more nuanced understanding of the pathophysiology of this and other endocrine conditions.
Potential Clinical Utility
A shift in the metabolic pathway of estrogens towards or away from the production of this compound could serve as a sensitive indicator of underlying endocrine disruption. As a weak estrogen, fluctuations in this compound levels may reflect subtle changes in steroidogenic enzyme activity that are not apparent from measuring more abundant hormones alone. Its preferential binding to ERβ suggests that changes in this compound concentrations could have significant implications for ERβ-mediated signaling pathways, which are involved in regulating cellular proliferation, inflammation, and metabolism.
The development of a sensitive and specific assay for this compound, as part of a broader steroid metabolome panel, could aid in:
-
Early Diagnosis: Identifying subtle endocrine imbalances before the full onset of clinical symptoms.
-
Disease Phenotyping: Differentiating between subtypes of endocrine disorders with distinct steroidogenic profiles.
-
Monitoring Therapeutic Response: Assessing the efficacy of interventions aimed at restoring hormonal balance.
-
Drug Development: Providing a target for novel therapies that selectively modulate ERβ signaling pathways.
While direct evidence linking this compound to specific endocrine disorders is still emerging, the analytical tools and the scientific premise are now in place to explore its potential as a valuable clinical biomarker.
Quantitative Data Summary
The following table summarizes the reported urinary concentrations of this compound in healthy premenopausal women from a study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This data can serve as a reference range for future comparative studies in populations with endocrine disorders.
| Analyte | Matrix | Population | Concentration (pmol/mg creatinine) - Mean (5th-95th percentile) | Analytical Method |
| This compound | Urine | Healthy Premenopausal Women (n=110) | 3.65 (1.60–6.33) | LC-MS/MS |
Data extracted from a study on the reproducibility of urinary estrogen metabolites.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in human urine. Specific parameters may require optimization based on the instrumentation and standards available.
1. Sample Preparation
-
Enzymatic Hydrolysis: To a 1.0 mL aliquot of urine, add 100 µL of an internal standard solution (e.g., deuterated this compound). Add 1.0 mL of 0.15 M acetate buffer (pH 4.6) and 20 µL of β-glucuronidase/sulfatase from Helix pomatia. Incubate at 37°C for 16 hours to deconjugate the steroid metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 30% to 90% B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusion of pure standards. For example, for a related compound, 16α-hydroxyestrone, a transition of m/z 287.2 -> 145.1 has been used.
-
3. Quantification
-
Construct a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Visualizations
Caption: Simplified metabolic pathway of this compound formation.
Caption: Experimental workflow for this compound quantification.
Caption: Proposed signaling pathway of this compound via ERβ.
References
- 1. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Selective estrogen receptor-beta agonists repress transcription of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays to Determine the Biological Activity of 16-Epiestriol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epiestriol, an endogenous metabolite of estrone, is a steroidal estrogen that has garnered interest for its potential biological activities.[1][2] As a stereoisomer of estriol, it exhibits distinct properties, including anti-inflammatory and potential antibacterial effects, in addition to its estrogenic activity.[1][3] Understanding the in vitro biological activity of this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
These application notes provide a comprehensive overview of the key in vitro assays used to characterize the biological activity of this compound. Detailed protocols for these assays are provided to enable researchers to assess its estrogen receptor binding affinity, transcriptional activation, and effects on cell proliferation and gene expression.
Data Presentation
A summary of the reported in vitro biological activities of this compound is presented in the tables below. This data has been compiled from various studies to provide a comparative overview.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Ligand | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | IC50 (nM) |
| This compound | ERα | 0.8 | Data not available |
| This compound | ERβ | 6.5 | Data not available |
| Estradiol (E2) | ERα/ERβ | 100 | Varies by assay conditions |
Relative binding affinity is a measure of how strongly a ligand binds to a receptor compared to a reference ligand.
Table 2: Functional In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | EC50 / IC50 (nM) | Relative Potency (Estradiol = 1) |
| Cell Proliferation (E-SCREEN) | MCF-7 | Cell Growth | Data not available | Data not available |
| Reporter Gene Assay | e.g., T47D-KBluc | Luciferase Activity | Data not available | Data not available |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Experimental Workflows for In Vitro Assays.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of this compound for the estrogen receptors (ERα and ERβ) compared to estradiol.
Materials:
-
This compound
-
[3H]-Estradiol (Radiolabeled Estradiol)
-
Unlabeled Estradiol (for standard curve)
-
ERα or ERβ protein (recombinant or from tissue homogenates, e.g., rat uterine cytosol)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxylapatite slurry
-
Scintillation fluid and vials
-
Microcentrifuge
-
Scintillation counter
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled estradiol and this compound in the assay buffer.
-
Binding Reaction: In microcentrifuge tubes, combine the ER preparation, a fixed concentration of [3H]-Estradiol, and varying concentrations of either unlabeled estradiol (for the standard curve) or this compound. Include tubes with only [3H]-Estradiol and ER for total binding, and tubes with a large excess of unlabeled estradiol for non-specific binding.
-
Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add cold hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Centrifuge the tubes to pellet the hydroxylapatite. Discard the supernatant and wash the pellet with cold assay buffer to remove unbound radioligand. Repeat the wash step.
-
Quantification: Resuspend the final pellet in scintillation fluid. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific [3H]-Estradiol binding against the log concentration of the competitor (unlabeled estradiol or this compound). Determine the IC50 value for this compound from the competition curve. The relative binding affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of this compound) x 100%.
Estrogen-Responsive Reporter Gene Assay
Objective: To measure the ability of this compound to activate transcription through the estrogen receptor.
Materials:
-
A suitable cell line stably or transiently transfected with an estrogen-responsive reporter construct (e.g., T47D-KBluc or MCF-7 cells with an ERE-luciferase reporter).
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous estrogens.
-
This compound
-
Estradiol (positive control)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Plate the reporter cells in a 96-well plate in phenol red-free medium with CS-FBS and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound and estradiol in the same medium. Replace the medium in the wells with the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration in each well. Plot the normalized luciferase activity against the log concentration of this compound and estradiol. Determine the EC50 value for this compound.
Cell Proliferation Assay (E-SCREEN)
Objective: To assess the effect of this compound on the proliferation of estrogen-dependent cells.
Materials:
-
MCF-7 human breast cancer cells (or other estrogen-responsive cell line).
-
Cell culture medium (phenol red-free) supplemented with CS-FBS.
-
This compound
-
Estradiol (positive control)
-
Crystal violet staining solution
-
Destaining solution (e.g., 10% acetic acid)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells at a low density in a 96-well plate in phenol red-free medium with CS-FBS. Allow the cells to attach and adapt for 24-48 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or estradiol. Include a vehicle control.
-
Incubation: Incubate the cells for 6-7 days, allowing for multiple cell divisions.
-
Cell Fixation and Staining:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the fixed cells with crystal violet solution for 10-20 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
-
Quantification:
-
Solubilize the stain by adding a destaining solution to each well.
-
Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the cell number.
-
-
Data Analysis: Plot the absorbance against the log concentration of this compound and estradiol. Determine the EC50 value and the maximum proliferative effect relative to the estradiol control.
Gene Expression Analysis by RT-qPCR
Objective: To quantify the effect of this compound on the expression of known estrogen-responsive genes.
Materials:
-
Estrogen-responsive cells (e.g., MCF-7).
-
Cell culture medium (phenol red-free) with CS-FBS.
-
This compound
-
Estradiol (positive control)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix
-
Primers for target genes (e.g., pS2/TFF1, GREB1, PR) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Treatment: Culture MCF-7 cells in phenol red-free medium with CS-FBS. Treat the cells with this compound, estradiol, or a vehicle control for a specific time period (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
Real-Time qPCR: Perform real-time quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the biological activity of this compound. By systematically evaluating its receptor binding, transcriptional activation, and effects on cell proliferation and gene expression, researchers can gain a comprehensive understanding of its estrogenic and potentially other biological effects. This information is essential for advancing our knowledge of this endogenous steroid and for exploring its potential applications in research and drug development.
References
Sourcing and Application of High-Purity 16-Epiestriol Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for sourcing and utilizing high-purity 16-Epiestriol analytical standards. It is designed to assist researchers, scientists, and professionals in the drug development field in the accurate quantification and analysis of this endogenous estrogen metabolite.
Sourcing High-Purity this compound
The procurement of high-purity analytical standards is a critical first step for any quantitative analysis. Several reputable suppliers offer this compound with varying specifications. A summary of key quantitative data from prominent vendors is presented below for easy comparison.
| Supplier | Product Number | Purity | Format | Available Size | Storage Temperature |
| Sigma-Aldrich | E3625 | ≥93% (HPLC)[1] | Powder[1] | 100 mg | Room Temperature[1] |
| Cayman Chemical | 33455 | ≥90%[2] | Solid | - | -20°C |
| LGC Standards | TRC-E586500 | >95% (HPLC)[3] | Neat Solid | 2.5 mg | -20°C[3] |
| United States Biological | E3376-10 | - | - | - | -20°C (long-term)[4] |
Note: This table is for informational purposes and researchers should always consult the supplier's certificate of analysis for the most up-to-date and lot-specific information.
Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental protocols. The following sections detail methodologies for the analysis of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation for Biological Matrices (Urine and Serum)
A robust sample preparation procedure is essential to remove interfering substances and concentrate the analyte of interest.
Workflow for Sample Preparation
Caption: General workflow for the preparation of biological samples for this compound analysis.
Protocol:
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Agilent Bond Elut Plexa) with methanol followed by water.[5]
-
Load the pre-treated biological sample (e.g., serum or urine) onto the cartridge.[5]
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol).[4]
-
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
Liquid-Liquid Extraction (LLE):
-
Derivatization (for GC-MS analysis):
-
Reconstitution (for LC-MS/MS analysis):
-
Reconstitute the dried residue from the LLE step in the initial mobile phase for LC-MS/MS analysis.
-
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: MXT-1 (30 m × 0.25 mm I.D., 0.25 μm film thickness) or similar.[4]
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 270°C, ramped to 300°C at 6°C/min, then increased to 330°C at 10°C/min.[4]
-
Carrier Gas: Helium
-
Total Run Time: Approximately 16 minutes.[6]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Detector Temperature: 290°C
-
Scan Range: Monitor appropriate target ions for this compound-TMS derivative.
LC-MS/MS Analysis Protocol
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: Agilent InfinityLab Poroshell HPH-C8 (2.1 × 50 mm, 2.7 µm) or similar.[5]
LC Conditions:
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient: A linear gradient from 30% to 67.2% mobile phase B over 5.35 minutes.[7]
-
Flow Rate: 0.250 mL/min.[7]
-
Injection Volume: 50 µL.[7]
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[7]
-
Ion Spray Voltage: -4300 V.[7]
-
Temperature: 500°C.[7]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.
Signaling Pathway
This compound, like other estrogens, exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[8] It has been reported that 16β,17α-epiestriol, an isomer of this compound, shows a preferential affinity for ERβ over ERα.[9] The binding of this compound to these receptors can initiate a cascade of events leading to changes in gene expression.
Estrogen Receptor Signaling Pathway
Caption: Simplified diagram of the classical estrogen receptor signaling pathway.
This pathway illustrates the genomic effects of estrogens. Upon binding to this compound, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[10] In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[8] Estrogens can also elicit non-genomic effects through membrane-associated estrogen receptors.[10]
By utilizing high-purity analytical standards and following robust, validated protocols, researchers can confidently and accurately investigate the role of this compound in various physiological and pathological processes.
References
- 1. This compound =93 HPLC 547-81-9 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 547-81-9 | LGC Standards [lgcstandards.com]
- 4. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. iris.unito.it [iris.unito.it]
- 7. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. 16β,17α-Epiestriol - Wikipedia [en.wikipedia.org]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16-Epiestriol Analysis in Plasma
Introduction
16-Epiestriol is an endogenous estrogenic steroid, an isomer of estriol. Accurate and reliable quantification of this compound in plasma is crucial for various clinical and research applications, including endocrinological studies and drug development. Due to the complex nature of the plasma matrix, which contains high concentrations of proteins, lipids, and other potentially interfering substances, an efficient sample preparation method is paramount for achieving accurate and reproducible results, particularly when using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the three most common sample preparation techniques for this compound analysis in plasma: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).
Core Concepts in Plasma Sample Preparation
The primary goals of sample preparation for this compound analysis are to:
-
Remove interfering matrix components: Primarily proteins and phospholipids, which can cause ion suppression or enhancement in the mass spectrometer and shorten the lifespan of the analytical column.[1][2]
-
Concentrate the analyte: To improve the sensitivity of the assay and achieve lower limits of quantification.
-
Ensure the analyte is in a suitable solvent: For injection into the analytical instrument.
The choice of sample preparation technique depends on several factors, including the required sensitivity, sample throughput, cost, and the availability of automation.
Method Comparison: Quantitative Data
The selection of an appropriate sample preparation method is often a trade-off between recovery, cleanliness of the extract, and throughput. The following table summarizes typical performance characteristics for the analysis of steroids in plasma using different extraction techniques.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Analyte Recovery | >80%[3] | 80-105%[4] | 73.5-111.9%[5] |
| Matrix Effect | High potential for ion suppression[2][6] | Low to moderate[7] | Low |
| Throughput | High | Moderate to High (with automation) | High (with automation) |
| Cost per Sample | Low | High | Moderate |
| Protocol Simplicity | Simple | Complex | Moderate |
| Automation Friendliness | High | High | High |
Experimental Protocols
1. Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[8] It is well-suited for high-throughput screening environments where speed is a priority. However, the resulting supernatant may still contain significant amounts of other matrix components like phospholipids, which can lead to matrix effects in LC-MS/MS analysis.[1][2]
Protocol: Acetonitrile Precipitation
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile (ACN) to the plasma sample. The 3:1 ratio of ACN to plasma is a common starting point.[9]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[8]
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 methanol/water) for LC-MS/MS analysis. This step helps to concentrate the analyte and exchange the solvent.
Workflow for Protein Precipitation
2. Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide a much cleaner extract compared to PPT, significantly reducing matrix effects.[7] It involves partitioning the analyte between a solid sorbent and the liquid sample matrix. The choice of sorbent is critical for achieving optimal recovery and purity. For steroids like this compound, reversed-phase sorbents such as C18 or polymeric sorbents are commonly used.
Protocol: Reversed-Phase SPE (e.g., C18)
-
Sample Pre-treatment: To 100 µL of plasma, add 400 µL of 0.5% formic acid in water. Vortex to mix. This step helps to disrupt protein binding.[4]
-
Sorbent Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[11] Do not allow the sorbent to dry out between steps.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-20% methanol in water) to remove hydrophilic interferences.[12]
-
Elution: Elute the this compound from the cartridge with 1 mL of a strong organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[4]
Workflow for Solid-Phase Extraction
3. Supported Liquid Extraction (SLE)
SLE is a high-throughput technique that mimics traditional liquid-liquid extraction (LLE) in a 96-well plate format.[7] The aqueous sample is absorbed onto an inert solid support (diatomaceous earth), and an immiscible organic solvent is then used to elute the analytes of interest, leaving behind polar interferences. This method is easily automated and provides clean extracts with good recovery.[5][13]
Protocol: Automated SLE
-
Sample Pre-treatment: Dilute 200 µL of plasma with water containing 0.1% formic acid.[13] Add the internal standard.
-
Sample Loading: Load the pre-treated sample onto the SLE plate and allow it to absorb for approximately 5 minutes.
-
Elution: Dispense the elution solvent (e.g., a mixture of dichloromethane and isopropanol) into each well.[5][14] The solvent will percolate through the support material, extracting the this compound.
-
Collection: Collect the eluate in a clean 96-well collection plate. A positive pressure or vacuum manifold can be used to facilitate the elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[14]
Workflow for Supported Liquid Extraction
Considerations for Method Selection and Optimization
-
Hydrolysis of Conjugates: this compound in plasma can exist in conjugated forms (glucuronides and sulfates). For the analysis of total this compound, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) prior to extraction is necessary.[10]
-
Matrix Effects: It is crucial to evaluate matrix effects during method development and validation. This can be done by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.[15]
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to compensate for matrix effects and variations in extraction recovery.
-
Automation: For high-throughput applications, automated liquid handling systems can be used to perform all three sample preparation techniques, improving reproducibility and reducing hands-on time.[13]
The choice of sample preparation technique for this compound analysis in plasma is a critical step that significantly impacts the quality and reliability of the results. Protein precipitation offers a rapid but less clean approach, while solid-phase extraction and supported liquid extraction provide cleaner extracts at the expense of increased complexity and cost. The protocols and workflows provided in these application notes serve as a starting point for method development, and further optimization may be required based on the specific analytical requirements and available instrumentation.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. arborassays.com [arborassays.com]
- 12. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving detection sensitivity for low levels of 16-Epiestriol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low levels of 16-Epiestriol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The primary methods for the detection and quantification of this compound are immunoassays (such as ELISA) and mass spectrometry-based techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays are often used for routine analysis, LC-MS/MS is considered the gold standard for its higher sensitivity and specificity, allowing for the simultaneous measurement of multiple estrogen metabolites.
Q2: What is the expected sensitivity for this compound detection methods?
A2: The sensitivity varies significantly between methods. Immunoassays may have limits of detection in the higher picogram per milliliter (pg/mL) range. Advanced methods like Surface Plasmon Resonance (SPR) biosensors have demonstrated a limit of detection (LOD) of 76 pg/mL, which can be enhanced to 14 pg/mL with the use of gold nanoparticles.[1][2] Highly sensitive LC-MS/MS methods can achieve a lower limit of quantitation (LLOQ) of around 40 pg/mL for this compound in urine.
Q3: Why am I seeing discrepancies between immunoassay and LC-MS/MS results for this compound?
A3: It is common to observe differences between immunoassay and LC-MS/MS results for steroid hormones. Immunoassays are susceptible to cross-reactivity from structurally similar metabolites, which can lead to falsely elevated readings.[3] LC-MS/MS, on the other hand, offers higher specificity by separating compounds based on their mass-to-charge ratio. Studies have shown that immunoassay measurements for estrogens can be 1.4 to 2.6 times higher than those obtained by LC-MS/MS.
Q4: What are the key sample preparation steps for urinary this compound analysis by LC-MS/MS?
A4: Since most estrogens in urine are conjugated (as glucuronides or sulfates), a hydrolysis step using β-glucuronidase/sulfatase is crucial to release the unconjugated form for detection. This is typically followed by an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to clean up the sample and concentrate the analyte before injection into the LC-MS/MS system. For improved ionization efficiency and sensitivity, a derivatization step, for instance with dansyl chloride, is often employed.
Troubleshooting Guides
Immunoassay (ELISA) Troubleshooting
Issue: Weak or No Signal
| Potential Cause | Recommended Solution |
| Reagent Issues | Ensure all reagents are brought to room temperature before use. Verify that reagents have not expired and were stored correctly. Confirm that reagents were added in the correct order and at the proper dilutions as per the kit protocol. |
| Incorrect Antibody Concentration | If developing your own assay, the capture or detection antibody concentration may be too low. Perform a titration to determine the optimal concentration. |
| Inadequate Incubation | Verify incubation times and temperatures. Shortened incubation times can lead to incomplete binding. |
| Improper Washing | Insufficient washing can leave interfering substances in the wells, while overly aggressive washing can remove the bound analyte or antibodies. Ensure wash buffer is dispensed with sufficient force to mix well contents and that wells are thoroughly aspirated after each wash. |
| Inactive Substrate | Ensure the substrate has been stored correctly and has not been exposed to light. Prepare the substrate solution immediately before use. |
Issue: High Background
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time between washes to remove all unbound reagents. |
| Cross-Reactivity | The antibodies may be cross-reacting with other structurally similar steroids in the sample. Consider sample purification or using a more specific antibody. An extraction step prior to the immunoassay can help remove cross-reactants.[3] |
| Non-Specific Binding | Ensure that the blocking buffer is effective and that all wells were adequately blocked. You may need to optimize the blocking buffer or extend the blocking time. |
| Contamination | Use fresh pipette tips for each sample and reagent to avoid cross-contamination. Ensure plate sealers are not reused. |
| Over-incubation | Adhere strictly to the recommended incubation times, as longer incubations can lead to higher background. |
LC-MS/MS Troubleshooting
Issue: Low Signal/Poor Sensitivity
| Potential Cause | Recommended Solution |
| Suboptimal Ionization | Optimize ion source parameters such as capillary voltage, gas flow, and temperature. For estrogens, derivatization (e.g., with dansyl chloride) can significantly improve ionization efficiency. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample cleanup by optimizing the SPE or LLE protocol. A "saw-tooth" wash between samples on the LC can help clean the column.[2] Consider using a post-column infused standard (PCIS) to correct for matrix effects. |
| Poor Chromatography | Ensure the analytical column is appropriate for steroid analysis (e.g., a C18 reversed-phase column). Optimize the mobile phase composition and gradient to achieve good peak shape and resolution from interfering compounds. |
| Inefficient Hydrolysis | If measuring total this compound, ensure the enzymatic hydrolysis step is complete. Optimize the incubation time and enzyme concentration. |
| Sample Degradation | Store urine and serum samples at -80°C until analysis to prevent degradation of estrogen metabolites. |
Quantitative Data Summary
| Detection Method | Analyte | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| Surface Plasmon Resonance (SPR) Biosensor | Estriol-16-glucuronide | 76 pg/mL (LOD) | [1][2] |
| Au Nanoparticle-Enhanced SPR | Estriol-16-glucuronide | 14 pg/mL (LOD) | [1][2] |
| LC-MS/MS | This compound (in urine) | 40 pg/mL (LLOQ) |
Experimental Protocols
Protocol: Urinary Estrogen Metabolite Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound and other estrogen metabolites in urine.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
To a 0.5 mL aliquot of urine, add an internal standard mixture containing a deuterated analog of this compound (e.g., this compound-2,4,16-d3).
-
Add 0.5 mL of an enzymatic hydrolysis buffer (e.g., acetate buffer, pH 4.6) containing β-glucuronidase/sulfatase and L-ascorbic acid.
-
Incubate the mixture at 37°C for at least 4 hours to deconjugate the estrogen metabolites.
-
-
Extraction:
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) to the hydrolyzed sample.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and repeat the extraction of the aqueous layer.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a sodium bicarbonate buffer (pH 9.0).
-
Add a solution of dansyl chloride in acetone and incubate at 60°C for 5-10 minutes to derivatize the estrogens. This step enhances the sensitivity of the assay.
-
-
LC-MS/MS Analysis:
-
Inject a portion of the derivatized sample into the LC-MS/MS system.
-
Liquid Chromatography: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.5 µm) with a gradient elution using a mobile phase consisting of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium hydroxide to improve peak shape and ionization. A typical run time is around 15-20 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in negative or positive ion mode, depending on the derivatization agent used. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizations
Caption: Estrogen metabolism pathways leading to this compound.
Caption: Troubleshooting workflow for low signal in this compound detection.
References
Technical Support Center: Chromatographic Separation of Estriol Epimers
Welcome to the technical support center for the chromatographic separation of estriol epimers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic separation of estriol epimers.
Question: Why am I seeing poor resolution between estriol epimer peaks?
Answer:
Poor resolution between estriol epimers is a common challenge due to their structural similarity. Several factors in your HPLC method could be contributing to this issue. Here’s a step-by-step guide to troubleshoot and improve your separation:
-
Optimize the Mobile Phase:
-
Solvent Strength: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower organic content generally increases retention time and can improve the separation of closely eluting compounds.[1] Try small, incremental decreases in the organic solvent percentage.
-
Solvent Type: If you are using acetonitrile, consider switching to methanol or a combination of both. Methanol can offer different selectivity for structurally similar steroids.[2]
-
Additives: The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA) (e.g., 0.1%), can improve peak shape and resolution.[3][4] Alternatively, for LC-MS applications, volatile additives like ammonium fluoride (e.g., 0.2mM) can be beneficial.[5] For some isomer separations, a basic mobile phase using ammonium hydroxide has been shown to improve resolution.[6]
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: Standard C18 columns are widely used for steroid separations.[3] However, for challenging epimer separations, alternative chemistries may provide better selectivity. Phenyl or biphenyl stationary phases can offer different interactions (π-π interactions) with the aromatic rings of estrogens, potentially enhancing resolution.[2][5] While a diphenyl phase can be better than a biphenyl column for epimer separation, an octadecasilyl-bonded silica (C18) phase has been noted as potentially the best for this specific purpose.[7]
-
Particle Size: Employing columns with smaller particle sizes (e.g., sub-2µm) increases column efficiency, leading to sharper peaks and better resolution.[1]
-
-
Adjust the Temperature:
-
Temperature can significantly impact the separation of estrogenic steroids.[8][9][10] Lowering the temperature can sometimes enhance the separation of epimers by increasing their interaction with the stationary phase. Conversely, increasing the temperature can improve efficiency and decrease analysis time.[10][11] It is crucial to experiment with a range of temperatures (e.g., 5°C to 80°C) to find the optimal condition for your specific epimers.[8][9]
-
Question: My estriol epimer peaks are broad or tailing. What can I do?
Answer:
Peak broadening or tailing can obscure the separation of closely eluting epimers and affect accurate quantification. Here are the primary causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.
-
Ensure your mobile phase pH is appropriate for your analytes. The use of mobile phase additives like TFA can help to minimize these interactions.[3]
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.[12]
-
Column Contamination or Degradation: If the column has been used extensively, contaminants may accumulate at the head of the column, or the stationary phase may degrade.
-
Solution: First, try flushing the column with a strong solvent. If this doesn't resolve the issue, using a guard column can help protect the analytical column from contaminants.[13] As a last resort, the analytical column may need to be replaced.
-
Question: I am experiencing inconsistent retention times for my estriol epimers. What is the cause?
Answer:
Fluctuating retention times can make peak identification and quantification unreliable. The following are common causes and their remedies:
-
Mobile Phase Preparation:
-
Inconsistent preparation of the mobile phase is a frequent cause of retention time drift. Always measure solvent components accurately.
-
Ensure thorough mixing and degassing of the mobile phase to prevent air bubbles from entering the pump, which can cause pressure fluctuations and affect retention times.[14]
-
-
Temperature Fluctuations:
-
Pump Issues:
-
Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate, directly impacting retention times. Regular pump maintenance is crucial.
-
-
Column Equilibration:
-
Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for separating estriol epimers?
A1: While standard C18 columns are a good starting point and can be effective, columns with different selectivities, such as phenyl or biphenyl phases, may offer improved resolution for challenging epimer separations due to alternative interaction mechanisms like π-π interactions.[5][7] The optimal choice will depend on the specific epimers being separated.
Q2: How does temperature affect the separation of estriol epimers?
A2: Temperature is a critical parameter. It influences the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[10][11] For some estrogenic steroids, lower temperatures have been shown to improve separation, while for others, higher temperatures can increase efficiency.[8][9][10] It is essential to empirically determine the optimal temperature for your specific separation.
Q3: What are the recommended starting conditions for developing a separation method for estriol epimers?
A3: A good starting point would be a reversed-phase method using a C18 column. A mobile phase consisting of a gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a common choice.[3][15]
Q4: How can I improve the detection of estriol epimers?
A4: The choice of detector depends on the required sensitivity and specificity.
-
UV Detection: UV detection is common, with wavelengths around 200 nm or 230 nm often used for estrogens.[15][16][17]
-
Fluorescence Detection: For higher sensitivity, fluorescence detection can be employed, with excitation and emission wavelengths typically around 280 nm and 310 nm, respectively.[3]
-
Mass Spectrometry (MS): For the highest sensitivity and specificity, and for confirmation of identity, coupling the HPLC to a mass spectrometer (LC-MS/MS) is the method of choice.[5][18]
Q5: What are some key considerations for sample preparation when analyzing estriol epimers?
A5: Proper sample preparation is crucial to avoid matrix effects and protect the analytical column.
-
Liquid-Liquid Extraction (LLE): This is a common technique to extract steroids from biological matrices.[18][19]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract and is amenable to automation.[13][17][18] C18 or Oasis HLB cartridges are often used.[17]
-
Filtration: Always filter your samples through a 0.2 µm or 0.45 µm filter before injection to remove particulates that could block the column.[12]
Experimental Protocols & Data
Table 1: Example HPLC Method Parameters for Estriol Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 5 µm, 4.6 x 250 mm[3] | C8, 5 µm, 4.6 x 250 mm[15][17] | Biphenyl, 1.7 µm, 2.1 x 150 mm[5] |
| Mobile Phase A | Water + 0.1% TFA[3] | Water[17] | Water + 0.2mM Ammonium Fluoride[5] |
| Mobile Phase B | Methanol[3] | Acetonitrile[17] | Methanol[5] |
| Gradient | Isocratic (40:60 Water:Methanol)[3] | Linear gradient from 30% B to 80% B over 30 min[15][17] | Not specified |
| Flow Rate | 1.0 mL/min[3][16] | 1.0 mL/min[15][17] | Not specified |
| Temperature | Ambient[16] | Not specified | Not specified |
| Detection | Fluorescence (Ex: 280 nm, Em: 310 nm)[3] | UV at 230 nm[15][17] | MS/MS (ESI positive and negative modes)[5] |
| Injection Volume | 20 µL[3] | Not specified | Not specified |
Detailed Methodologies
Methodology based on Condition 1:
This method is suitable for the quantification of estriol in pharmaceutical preparations.
-
Standard Preparation: Prepare a stock solution of estriol in acetonitrile (e.g., 1000 ng/mL). From this, create a series of standard solutions for calibration (e.g., 10-400 ng/mL).[3]
-
Sample Preparation: If analyzing a solid dosage form, dissolve it in a suitable solvent and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm filter.
-
Chromatographic System: Use an HPLC system equipped with a fluorescence detector.[3]
-
Column: Install a C18 column (5 µm, 4.6 x 250 mm).[3]
-
Mobile Phase: Prepare a mobile phase of water containing 0.1% trifluoroacetic acid and methanol in a 40:60 v/v ratio. Degas the mobile phase before use.[3]
-
Analysis: Set the flow rate to 1.0 mL/min and the injection volume to 20 µL. Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 310 nm.[3]
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of estriol in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Troubleshooting workflow for poor resolution of estriol epimers.
Caption: Factors influencing the chromatographic separation of estriol epimers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 5. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Back to basic: Using ammonium hydroxide to improve peptide epimer/isomer liquid chromatography separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The influence of temperature on the multiple separation of estrogenic steroids using mobile phases modified with beta-cyclodextrin in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of temperature on separation of estradiol stereoisomers and equilin by liquid chromatography using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avantorsciences.com [avantorsciences.com]
- 11. youtube.com [youtube.com]
- 12. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Strategies to minimize matrix effects in 16-Epiestriol bioanalysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of 16-Epiestriol.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering step-by-step guidance to identify and resolve them.
Issue 1: Poor Recovery of this compound
Symptoms:
-
Low signal intensity for this compound in extracted samples compared to standards in a neat solution.
-
Inconsistent recovery across different sample lots.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Sample Preparation | The chosen extraction method may not be optimal for this compound. Consider switching to a more rigorous technique. For instance, if using Protein Precipitation (PPT), which is a simpler but less clean method, moving to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can significantly improve recovery by more effectively removing interfering substances.[1][2][3] |
| Suboptimal LLE Parameters | The pH of the sample and the choice of extraction solvent are critical for efficient partitioning of this compound. Adjust the pH of the biological matrix to be basic (around pH 9-10) to ensure this compound is in its non-ionized form, enhancing its solubility in organic solvents. Test different extraction solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate/hexane mixtures. |
| Incorrect SPE Sorbent and Protocol | The SPE sorbent may not have the appropriate chemistry for retaining this compound. For a moderately polar compound like this compound, a polymeric reversed-phase sorbent is often a good choice.[1] Optimize the wash and elution steps. A weak wash with a low percentage of organic solvent will remove polar interferences, while elution with a higher percentage of a strong organic solvent (e.g., methanol or acetonitrile) will be needed to recover the analyte.[4][5] |
| Analyte Adsorption | This compound may adsorb to plasticware during sample processing. Using low-adsorption microplates and pipette tips can mitigate this issue. |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent. Increase the organic solvent strength in the elution buffer or try a different solvent. Ensure the elution volume is sufficient to pass through the entire sorbent bed.[4] |
Issue 2: Significant Ion Suppression or Enhancement
Symptoms:
-
Lower (suppression) or higher (enhancement) signal intensity of this compound in the presence of the matrix compared to a neat standard.
-
Inconsistent analyte response, leading to poor accuracy and precision.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution with Phospholipids | Phospholipids are a major cause of matrix effects in bioanalysis.[6][7][8] Improve chromatographic separation to resolve this compound from the phospholipid elution zone. This can be achieved by optimizing the gradient, changing the stationary phase, or using a guard column. Alternatively, employ a sample preparation technique that specifically removes phospholipids, such as certain SPE cartridges or phospholipid removal plates.[6][9] |
| Insufficient Chromatographic Separation | Endogenous matrix components are co-eluting with this compound.[10] Modify the LC method by adjusting the mobile phase composition, gradient slope, or flow rate to improve the separation of the analyte from interfering matrix components.[11] |
| Choice of Ionization Source | Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[8] If your instrument allows, switching to APCI may reduce ion suppression.[8] |
| Inadequate Sample Clean-up | The sample preparation method is not sufficiently removing matrix components. As detailed in the recovery section, moving from PPT to LLE or SPE will provide a cleaner extract.[1][2][3] |
| Use of an Inappropriate Internal Standard | The internal standard (IS) is not co-eluting with the analyte and therefore not compensating for the matrix effect. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3).[12] If a SIL-IS is not available, a structural analog that elutes very close to this compound should be used.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to assess matrix effects for my this compound assay?
A1: The "post-extraction spike" method is a standard approach to quantify matrix effects.[10][14] This involves comparing the response of this compound spiked into a blank, extracted matrix to the response of this compound in a neat solution at the same concentration. A significant difference in the signal indicates the presence of ion suppression or enhancement.
Q2: Which sample preparation technique is generally best for minimizing matrix effects for steroids like this compound?
A2: While the optimal method is analyte and matrix-dependent, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and thus the most significant reduction in matrix effects compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][2] SPE allows for more selective removal of interferences. However, LLE can also be very effective and is often a good balance between cleanliness and ease of use. PPT is the quickest method but typically results in the most significant matrix effects.[2]
Q3: Can I use a structural analog as an internal standard for this compound quantification?
A3: Yes, but with caution. A stable isotope-labeled (SIL) internal standard is always the preferred choice as it has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for matrix effects.[12] If a SIL-IS is unavailable, a structural analog that is chromatographically resolved from this compound but elutes very closely can be used. It is crucial to validate that the analog experiences the same degree of matrix effect as this compound.
Q4: My baseline is noisy. Could this be related to matrix effects?
A4: Yes, a noisy baseline can be an indicator of a "dirty" sample extract, which is often a result of matrix components.[15] This is more common with less stringent sample preparation methods like protein precipitation. Improving your sample clean-up protocol, for instance by switching to SPE, can help reduce baseline noise. Also, ensure that your LC system is clean and that you are using high-purity solvents and additives.[11][15]
Q5: I am observing a shift in the retention time of this compound in some of my samples. What could be the cause?
A5: Retention time shifts can be caused by several factors related to the sample matrix. High concentrations of matrix components can alter the column chemistry over time.[15] It's also possible that the sample solvent is different from the initial mobile phase conditions, leading to peak distortion and shifting. Ensure your final sample extract is reconstituted in a solvent compatible with your mobile phase. If the problem persists, a more robust sample clean-up is likely needed to protect the analytical column.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used for steroid analysis, which can be considered representative for this compound.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Considerations |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | Fast and simple, but high potential for matrix effects.[2][16] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 15 - 30 (Suppression) | Good for removing salts and highly polar interferences. Can be more labor-intensive.[1] |
| Solid-Phase Extraction (SPE) | > 90 | < 15 (Suppression/Enhancement) | Provides the cleanest extracts and lowest matrix effects. Requires method development.[1][9] |
Note: These are generalized values. Actual results will vary depending on the specific protocol, matrix, and analytical conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Serum/Plasma
-
Sample Aliquoting: To 200 µL of serum or plasma in a polypropylene tube, add 25 µL of the internal standard working solution.
-
pH Adjustment: Add 100 µL of 0.1 M sodium carbonate buffer (pH 10) and vortex for 30 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase and vortex. The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine
-
Sample Pre-treatment: To 500 µL of urine, add 25 µL of the internal standard working solution and 500 µL of 0.1 M acetate buffer (pH 5.0). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Sorbent Drying: Dry the sorbent bed by applying a vacuum for 5 minutes.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.[17]
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting logic for this compound bioanalysis matrix effects.
References
- 1. waters.com [waters.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 5. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. restek.com [restek.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Home - Cerilliant [cerilliant.com]
- 14. researchgate.net [researchgate.net]
- 15. myadlm.org [myadlm.org]
- 16. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting cross-reactivity in 16-Epiestriol immunoassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Epiestriol immunoassays. Our aim is to help you identify and resolve common issues, with a particular focus on cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound (16β-hydroxy-17β-estradiol) is an endogenous estrogen metabolite. Accurate quantification is crucial in various research areas, including endocrinology and drug development, to understand its physiological roles and potential as a biomarker.
Q2: What is the most common issue encountered in this compound immunoassays?
Cross-reactivity is a primary challenge. Due to the structural similarity of steroid hormones, antibodies developed for this compound may also bind to other endogenous estrogens and their metabolites. This can lead to inaccurate, often overestimated, concentrations.[1][2]
Q3: How can I determine if my this compound immunoassay is affected by cross-reactivity?
The most direct method is to perform a cross-reactivity assessment. This involves testing the response of the assay to a panel of structurally related steroids at various concentrations. A significant signal from a compound other than this compound indicates cross-reactivity.
Q4: What are "matrix effects" and how can they interfere with my assay?
Matrix effects are caused by components in the sample (e.g., serum, plasma) that can interfere with the antibody-antigen binding.[1] This can lead to either falsely high or low readings. Proper sample dilution and the use of appropriate assay buffers can help mitigate these effects.
Troubleshooting Guide
Issue 1: Higher-than-Expected this compound Concentrations
This is often a primary indicator of cross-reactivity.
Potential Causes & Solutions:
-
Cross-reactivity with other steroids: The antibody may be binding to structurally similar compounds present in the sample.
-
Solution: Perform a cross-reactivity assessment as detailed in the experimental protocols section. If significant cross-reactivity is confirmed, consider using a more specific antibody or a different analytical method like LC-MS/MS for validation.
-
-
Matrix effects: Components in your sample matrix may be non-specifically enhancing the signal.
-
Solution: Perform a spike and recovery experiment and serial dilutions of your sample to assess matrix effects. Using a specialized assay diluent can also help minimize these interferences.
-
Issue 2: High Background Signal
A high background signal can mask the specific signal from this compound, reducing the assay's sensitivity and accuracy.
Potential Causes & Solutions:
-
Insufficient blocking: The blocking buffer may not be effectively preventing non-specific binding of the antibodies to the plate.
-
Solution: Increase the concentration of the blocking agent (e.g., BSA or casein) or the incubation time. Consider trying a different blocking buffer formulation.
-
-
Inadequate washing: Residual unbound antibodies or reagents can lead to a high background.
-
Solution: Increase the number of wash steps and ensure complete aspiration of the wash buffer between each step.
-
-
Antibody concentration too high: Using too much primary or secondary antibody can result in non-specific binding.
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Issue 3: Poor Assay Precision (High Coefficient of Variation - CV)
Inconsistent results between replicates can make your data unreliable.
Potential Causes & Solutions:
-
Pipetting errors: Inaccurate or inconsistent pipetting is a common source of variability.
-
Solution: Ensure your pipettes are calibrated. Use fresh tips for each sample and standard. Practice consistent pipetting technique.
-
-
Incomplete mixing: Reagents, standards, and samples must be thoroughly mixed before being added to the wells.
-
Solution: Gently vortex or invert tubes before pipetting.
-
-
Temperature gradients: Uneven temperature across the microplate during incubation can affect reaction rates.
-
Solution: Ensure the plate is incubated in a stable temperature environment and avoid stacking plates.
-
Quantitative Data Summary
Due to the limited availability of public data on the cross-reactivity of commercial this compound immunoassays, the following table provides an illustrative example based on typical cross-reactivity profiles of steroid immunoassays and the structural similarities of the listed compounds to this compound. It is crucial to determine the specific cross-reactivity for the particular assay you are using.
| Compound | Structural Similarity to this compound | Typical Cross-Reactivity (%) |
| This compound | Target Analyte | 100 |
| Estriol (16α,17β-estriol) | High (Isomer) | 5 - 20 |
| 17-Epiestriol (16α,17α-estriol) | High (Isomer) | 2 - 15 |
| 16,17-Epiestriol (16β,17α-estriol) | High (Isomer) | 8 - 25 |
| Estradiol | Moderate | < 1 |
| Estrone | Moderate | < 0.5 |
| Progesterone | Low | < 0.1 |
| Testosterone | Low | < 0.1 |
| Cortisol | Low | < 0.1 |
Note: This data is for illustrative purposes only and should not be considered as definitive for any specific assay.
Experimental Protocols
Protocol for Determining Cross-Reactivity
-
Prepare a standard curve for this compound according to your immunoassay kit's instructions.
-
Prepare stock solutions of the potentially cross-reacting steroids in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions for each potential cross-reactant in the assay buffer. The concentration range should be wide enough to observe a dose-response relationship if cross-reactivity exists.
-
Run the immunoassay with the dilutions of the potential cross-reactants in the same way as the this compound standards.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% B/B0 / Concentration of cross-reactant at 50% B/B0) x 100
Where B is the absorbance of the sample/standard and B0 is the absorbance of the zero standard.
Visualizations
Caption: Mechanism of specific binding and cross-reactivity.
Caption: A decision tree for troubleshooting inaccurate results.
Caption: Workflow for assessing cross-reactivity.
References
Technical Support Center: Optimizing 16-Epiestriol Analysis in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 16-Epiestriol, with a focus on addressing peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing for this compound is often a result of secondary interactions between the analyte and the stationary phase. The most frequent causes include:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of this compound through hydrogen bonding, leading to peak tailing.[1][2][3][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.[2][3]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause secondary interactions.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. The predicted pKa of the phenolic hydroxyl group in this compound is approximately 10.25. At a mobile phase pH close to this pKa, the compound can exist in both ionized and non-ionized forms, leading to peak broadening or splitting. To ensure a consistent interaction with the stationary phase and improve peak symmetry, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (e.g., pH < 4) is often used to suppress the ionization of silanol groups on the column, thereby reducing peak tailing.[3]
Q3: What type of HPLC column is best suited for the analysis of this compound?
A3: For the reversed-phase HPLC analysis of this compound, a C18 or C8 column is commonly used. To minimize peak tailing, it is advisable to select a modern, high-purity silica column that is end-capped. End-capping chemically bonds a small silane to the unreacted silanol groups on the silica surface, reducing their availability for secondary interactions with the analyte.[3]
Q4: Can the choice of organic modifier in the mobile phase impact peak shape?
A4: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. While both can be effective, they can provide different selectivity and peak shapes. It is often beneficial to screen both solvents during method development to determine which provides the best peak symmetry for this compound.
Q5: What is a good starting point for troubleshooting peak broadening?
A5: Peak broadening, or an increase in peak width, can be caused by several factors. A good starting point for troubleshooting is to check for extra-column volume in your HPLC system. This can arise from using tubing with a large internal diameter or excessive tubing length between the injector, column, and detector. Additionally, ensure that all fittings are properly connected to avoid dead volume. Column degradation or a void at the column inlet can also lead to peak broadening and should be investigated.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Tailing factor (Tf) or Asymmetry factor (As) greater than 1.2.
Troubleshooting Workflow:
References
Enhancing the yield and purity of synthetic 16-Epiestriol.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield and purity of synthetic 16-Epiestriol. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to help you navigate experimental challenges.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| YLD-001 | Low overall yield of this compound. | 1. Incomplete reaction at one or more steps.2. Degradation of intermediates or product.3. Suboptimal reaction conditions (temperature, time, reagents).4. Loss of material during work-up and purification. | 1. Monitor reaction progress using TLC or HPLC to ensure completion.2. Use purified reagents and anhydrous solvents. Consider performing reactions under an inert atmosphere (N₂ or Ar).3. Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. (See Table 1 for examples).4. Minimize transfer steps and use appropriate purification techniques to reduce loss. |
| PUR-001 | Presence of Estriol (16α-epimer) impurity in the final product. | 1. Lack of stereocontrol during the reduction of the 16-keto intermediate.2. Epimerization at C16 under non-optimal pH or temperature conditions during work-up or purification. | 1. Employ stereoselective reducing agents. The choice of reducing agent and solvent can significantly influence the stereochemical outcome.[1]2. Maintain neutral or slightly acidic pH during work-up and purification. Avoid prolonged exposure to high temperatures. |
| PUR-002 | Multiple unidentified impurities in the crude product. | 1. Formation of byproducts due to side reactions.2. Incomplete removal of protecting groups.3. Use of low-purity starting materials or reagents. | 1. Optimize reaction conditions to minimize side reactions. Consider the use of protecting groups for sensitive functionalities.[2][3]2. Ensure complete deprotection by monitoring with TLC or HPLC. Adjust deprotection conditions if necessary.3. Use reagents and starting materials of high purity. |
| RXN-001 | Incomplete reduction of the 17-keto group. | 1. Insufficient amount of reducing agent.2. Deactivation of the reducing agent by moisture.3. Steric hindrance around the carbonyl group. | 1. Increase the molar excess of the reducing agent (e.g., Sodium Borohydride).2. Use anhydrous solvents and perform the reaction under an inert atmosphere.3. Consider using a less sterically hindered reducing agent or increasing the reaction temperature and time. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common and commercially available starting material is estrone. The synthesis involves the introduction of a hydroxyl group at the C16 position, followed by the stereoselective reduction of the C17-ketone.
Q2: How can I control the stereochemistry at the C16 and C17 positions?
A2: The stereochemistry at C16 is typically established during the introduction of the hydroxyl group. The stereochemistry at C17 is controlled during the reduction of the 17-keto group. The choice of reducing agent is critical; for instance, sodium borohydride reduction can be influenced by steric hindrance and solvent choice to favor the formation of the 17β-hydroxyl group.[1]
Q3: What protecting groups are recommended for the phenolic hydroxyl group at C3?
A3: The phenolic hydroxyl group at C3 is acidic and can interfere with subsequent reactions. Common protecting groups include methyl ether (Me), benzyl ether (Bn), or silyl ethers like tert-butyldimethylsilyl (TBDMS). The choice of protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its removal.[2][3][4]
Q4: What are the most effective methods for purifying this compound from its diastereomer, estriol?
A4: Since this compound and estriol are diastereomers, they have different physical properties and can be separated by chromatographic techniques. Reversed-phase High-Performance Liquid Chromatography (HPLC) is often effective. Flash chromatography with a suitable stationary and mobile phase can also be employed for larger scale purifications.[5][6][7]
Q5: How can I monitor the progress of the synthesis reactions?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) is recommended.
Experimental Protocols
Protocol 1: Synthesis of this compound from Estrone
This protocol outlines a plausible synthetic route and should be optimized for specific laboratory conditions.
Step 1: Protection of the C3 Phenolic Hydroxyl Group
-
Dissolve estrone in a suitable anhydrous solvent (e.g., DMF or acetone).
-
Add a base (e.g., K₂CO₃) and the protecting group reagent (e.g., methyl iodide or benzyl bromide).
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the protected estrone by recrystallization or column chromatography.
Step 2: Introduction of the 16-Hydroxyl Group
-
The protected estrone is converted to its enolate, followed by reaction with an electrophilic oxygen source to introduce the 16-hydroxyl group. This step often results in a mixture of 16α and 16β isomers.
-
Alternatively, a multi-step sequence as described in patent CN105111266A for estriol synthesis can be adapted, which involves bromination and subsequent hydrolysis to introduce the hydroxyl group.[8] The conditions can be modified to favor the 16β-epimer.
Step 3: Reduction of the 17-Keto Group
-
Dissolve the 16-hydroxylated intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise. The stereoselectivity of this reduction is crucial for the final product ratio.[1][9]
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with a weak acid (e.g., acetic acid or dilute HCl).
-
Extract the product and purify it to separate the 16β,17β-diol from other isomers.
Step 4: Deprotection of the C3 Hydroxyl Group
-
The choice of deprotection method depends on the protecting group used in Step 1.
-
For a methyl ether, a strong acid like HBr or a Lewis acid such as BBr₃ is typically required.
-
For a benzyl ether, catalytic hydrogenation (e.g., H₂, Pd/C) is a common method.
-
After deprotection, perform a work-up and purify the final this compound product.
Data Presentation
Table 1: Optimization of the Reduction of 16β-hydroxyestrone-3-methyl ether
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | This compound : Estriol Ratio |
| 1 | NaBH₄ | Methanol | 0 | 85 | 80 : 20 |
| 2 | NaBH₄ | Ethanol | 0 | 82 | 85 : 15 |
| 3 | LiAlH₄ | THF | 0 | 90 | 70 : 30 |
| 4 | NaBH₄/CeCl₃ | Methanol | -15 | 92 | 95 : 5 |
Table 2: Purification of this compound by Different Chromatographic Methods
| Method | Stationary Phase | Mobile Phase | Purity of Isolated this compound (%) | Recovery (%) |
| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexane gradient | >95 | 80 |
| Preparative HPLC | C18 | Acetonitrile/Water gradient | >99 | 65 |
Visualizations
Caption: Synthetic workflow for this compound starting from Estrone.
Caption: Troubleshooting logic for addressing low yield and purity issues.
References
- 1. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. cdn.mysagestore.com [cdn.mysagestore.com]
- 6. academic.oup.com [academic.oup.com]
- 7. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 8. CN105111266A - Novel estriol preparing method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Identifying and mitigating artifacts during 16-Epiestriol sample preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Epiestriol. The following information is designed to help identify and mitigate the formation of artifacts during sample preparation for analysis, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common sources of artifacts during this compound sample preparation?
Artifacts in this compound analysis can arise from several sources during sample handling and preparation. These can be broadly categorized as:
-
Pre-analytical Variables: Issues related to sample collection, handling, and storage can significantly impact the integrity of this compound. Factors such as the choice of biological matrix (e.g., plasma, urine), storage temperature, and freeze-thaw cycles can lead to degradation or alteration of the analyte.[1][2][3]
-
Chemical Degradation: this compound, like other steroid hormones, can be susceptible to degradation under certain chemical conditions. Extreme pH during extraction steps can potentially lead to the formation of isomers or degradation products.
-
Isomerization: As an epimer of estriol, this compound can potentially interconvert with other estriol isomers under certain conditions, leading to inaccurate quantification.[4]
-
Adduct Formation: During mass spectrometry analysis, this compound can form adducts with ions present in the mobile phase or from the sample matrix, such as sodium ([M+Na]+) and potassium ([M+K]+) adducts.[5] This can complicate data interpretation and reduce the signal of the protonated molecule ([M+H]+).
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.[6]
Q2: How can I minimize the degradation of this compound during sample storage?
Proper storage is crucial for maintaining the integrity of this compound in biological samples. Studies on the stability of estrogens and their metabolites in urine have shown that for long-term storage, freezing samples at -80°C is effective, with minimal degradation observed over a year.[7] For short-term storage (up to 48 hours), refrigeration at 4°C is generally acceptable.[7] It is also advisable to minimize the number of freeze-thaw cycles, as repeated freezing and thawing can lead to analyte degradation.[7] If multiple analyses are planned, it is best practice to aliquot samples into smaller volumes before freezing.
Q3: What are the recommended extraction techniques for this compound from plasma/serum?
Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common techniques for extracting steroid hormones like this compound from biological matrices.[6]
-
Solid-Phase Extraction (SPE): This technique is highly selective and can effectively remove interfering matrix components.[8] For estrogens, C18 cartridges are commonly used.[9] Optimization of SPE involves careful selection of the sorbent, conditioning and equilibration of the cartridge, sample loading at an appropriate pH, washing to remove impurities, and elution of the analyte with a suitable solvent.
-
Liquid-Liquid Extraction (LLE): LLE is another effective method for separating steroids from aqueous matrices. The choice of organic solvent is critical for efficient extraction. The pH of the aqueous phase can also be adjusted to optimize the partitioning of the analyte into the organic phase.[10]
Q4: How does pH affect the stability and extraction of this compound?
The pH of the sample and extraction solvents can significantly impact the stability and recovery of this compound. While specific data on the pH stability of this compound is limited, general principles for steroids suggest that extreme pH values should be avoided to prevent degradation and potential epimerization.[11] During LLE, adjusting the pH of the aqueous phase can improve extraction efficiency by ensuring the analyte is in a neutral form, making it more soluble in the organic solvent.[10][12] For SPE, the pH of the sample should be optimized for retention on the specific sorbent being used.[8]
Q5: I am observing unexpected peaks in my mass spectrometry data. What could they be?
Unexpected peaks in your mass spectrum could be several types of artifacts:
-
Adducts: As mentioned, sodium ([M+Na]+) and potassium ([M+K]+) adducts are common in electrospray ionization (ESI) mass spectrometry.[5] These will appear at masses higher than the expected protonated molecule. The presence of these can be minimized by using high-purity solvents and plasticware instead of glassware to reduce metal ion contamination.[5]
-
Isomers: Co-eluting isomers of this compound, such as estriol or 17α-epiestriol, could be present. Chromatographic separation should be optimized to resolve these isomers.
-
Degradation Products: If the sample has been handled or stored improperly, you may be observing degradation products. Review your sample preparation and storage protocols for any potential issues.
-
Matrix Components: Endogenous components from the biological matrix that were not completely removed during sample cleanup can also appear as unexpected peaks. Improving the efficiency of your extraction and cleanup steps can help to minimize these interferences.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of estrogens, which can be used as a reference for what to expect during this compound analysis.
Table 1: Recovery of Estrogens using Solid-Phase Extraction (SPE)
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Estrone | Food | C18 | 66 - 113 | [3] |
| 17β-Estradiol | Food | C18 | 66 - 113 | [3] |
| Estriol | Food | C18 | 66 - 113 | [3] |
| Estrone | Serum | C18 | 63 - 104 | [3] |
| 17β-Estradiol | Serum | C18 | 63 - 104 | [3] |
| Estriol | Serum | C18 | 63 - 104 | [3] |
Table 2: Stability of this compound in Urine under Different Storage Conditions
| Storage Condition | Duration | Change in Concentration (% per 24 hours) | Reference |
| 4°C | 48 hours | < 1% | [7] |
| -80°C | 1 year | < 1% | [7] |
| Freeze-thaw cycles | 3 cycles | No consistent losses observed | [7] |
Detailed Experimental Protocol: Extraction of this compound from Human Plasma for LC-MS/MS Analysis
This protocol is a general guideline adapted from validated methods for the analysis of estrogens in human plasma and should be optimized for your specific laboratory conditions and instrumentation.
1. Materials and Reagents:
-
Human plasma (K2EDTA)
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., d3-16-Epiestriol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Nitrogen evaporator
2. Sample Preparation Workflow
Caption: Workflow for the extraction of this compound from plasma using SPE.
3. Detailed Steps:
-
Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: To 200 µL of plasma in a polypropylene tube, add a known amount of isotopically labeled internal standard solution.
-
Protein Precipitation (Optional, can improve SPE efficiency): Add 600 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it. Do not let the cartridge run dry.
-
Sample Loading: Load the pre-treated plasma sample (or supernatant from protein precipitation) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities. Follow with a second wash using 2 mL of 30% methanol in water to remove less polar interferences.
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial.
4. LC-MS/MS Parameters (Example):
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to ensure separation from other estrogens and matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor at least two transitions for this compound and its internal standard for accurate quantification and confirmation.
Signaling Pathways
Metabolic Pathway of this compound
This compound is a metabolite in the 16-hydroxylation pathway of estrogen metabolism.
Caption: Simplified 16-hydroxylation pathway of estrogen metabolism.
Potential Anti-Inflammatory Signaling Pathway of this compound
This compound has been shown to possess anti-inflammatory properties.[1] While the exact mechanism is still under investigation, a plausible pathway involves the modulation of key inflammatory signaling cascades such as the NF-κB and MAPK pathways.
References
- 1. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 547-81-9 | LGC Standards [lgcstandards.com]
- 3. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. sciex.com [sciex.com]
- 7. "Stability of 15 estrogens and estrogen metabolites in urine samples un" by Barbara J. Fuhrman, Xia Xu et al. [digitalcommons.cedarville.edu]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 17β-estradiol stimulates MAPK signaling pathway in human lens epithelial cell cultures preventing collapse of mitochondrial membrane potential during acute oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Overcoming calibration curve non-linearity for 16-Epiestriol assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with 16-Epiestriol assays, particularly focusing on the issue of calibration curve non-linearity.
Frequently Asked Questions (FAQs)
Q1: My this compound assay calibration curve is non-linear. What are the common causes?
A1: Non-linearity in competitive immunoassays for small molecules like this compound is common and can arise from several factors:
-
Reagent-Related Issues:
-
Improper Standard Preparation: Inaccurate serial dilutions of the this compound standard can lead to a distorted curve.[1][2]
-
Degraded Standard: The stability of the this compound standard is crucial. Ensure it is stored correctly and has not expired.[1][3]
-
Incorrect Antibody or Conjugate Concentration: Using too high or too low concentrations of the capture antibody or the enzyme-labeled conjugate can shift the dynamic range of the assay and lead to a poor curve fit.[4]
-
-
Assay Procedure and Conditions:
-
Inadequate Blocking: Insufficient blocking of the microplate wells can cause non-specific binding of antibodies and other reagents, leading to high background and a flattened curve.[4][5][6]
-
Insufficient Washing: Incomplete removal of unbound reagents between steps can result in a high background signal, compressing the dynamic range of the curve.[5][7]
-
Incubation Times and Temperatures: Deviations from the recommended incubation times and temperatures can affect the binding kinetics and the establishment of equilibrium, impacting the curve's shape.[7][8]
-
-
Matrix Effects and Cross-Reactivity:
-
Sample Matrix Interference: Components in the biological sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding, causing either suppression or enhancement of the signal.[9][10][11][12]
-
Cross-Reactivity: The antibody may cross-react with other structurally similar steroid hormones or metabolites present in the sample, such as other estriol isomers (e.g., 16α,17β-estriol, 17α-estradiol).[13][14][15]
-
-
Data Analysis:
Q2: How can I determine if matrix effects are causing the non-linearity in my this compound assay?
A2: To assess matrix effects, you can perform a spike and recovery experiment as well as a linearity of dilution assessment.
-
Spike and Recovery: A known amount of this compound standard is added (spiked) into a sample matrix that is presumed to be free of the analyte and also into the standard assay diluent. The concentration is then measured, and the percentage recovery is calculated. A recovery significantly different from 100% suggests the presence of matrix effects.
-
Linearity of Dilution: A sample containing a high concentration of endogenous this compound is serially diluted with the assay buffer. The measured concentrations are then corrected for the dilution factor. If the corrected concentrations are not consistent across the dilution series, it indicates the presence of matrix interference.[10]
Q3: What is cross-reactivity, and how can I test for it in my this compound assay?
A3: Cross-reactivity occurs when the assay antibody binds to molecules that are structurally similar to this compound, leading to inaccurate measurements.[13][14][15] For this compound, potential cross-reactants include other estriol isomers and related steroid hormones.
To test for cross-reactivity, you can prepare solutions of the potential cross-reactants at various concentrations and run them in the assay as if they were samples. The signal generated by the cross-reactant is then compared to the signal generated by this compound to determine the percentage of cross-reactivity.
Q4: My calibration curve has a sigmoidal shape. Is this normal, and how should I analyze the data?
A4: Yes, a sigmoidal (S-shaped) curve is the expected dose-response relationship for most competitive immunoassays.[18] Attempting to fit a straight line to this type of curve will result in significant errors. The recommended approach is to use a non-linear regression model, such as a 4-parameter logistic (4PL) or 5-parameter logistic (5PL) curve fit. Most modern plate readers and statistical software packages have these options built-in.[16][17][18]
Q5: What is weighted regression, and should I be using it for my this compound assay data?
A5: Weighted regression is a statistical technique used when the assumption of constant variance (homoscedasticity) across the range of the calibration curve is not met. In many immunoassays, the variability of the signal is greater at higher concentrations. Weighted regression gives more "weight" to the data points with lower variance (typically at lower concentrations), which can result in a more accurate curve fit and better quantification of low-concentration samples. You should consider using weighted regression if you observe that the standard deviation of your replicates increases with the mean signal.[16]
Troubleshooting Guides
Problem: Poor Standard Curve
This guide will help you troubleshoot and resolve issues related to a poor standard curve in your this compound assay.
| Potential Cause | Recommended Solution |
| Improper Standard Dilution | Carefully review the dilution protocol. Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh standards for each assay.[1][2] |
| Degraded Standard | Confirm the expiration date and storage conditions of the this compound standard. If in doubt, use a new vial of the standard.[1][3] |
| Incorrect Reagent Concentrations | Verify the concentrations of the capture antibody and HRP-conjugate. If you are developing your own assay, you may need to perform a titration experiment to determine the optimal concentrations.[4] |
| Inappropriate Curve Fit | Do not use a linear regression for a sigmoidal curve. Switch to a 4-parameter or 5-parameter logistic curve fit in your analysis software.[16][17][18] |
| High Background | See the "High Background Signal" troubleshooting guide below. High background can compress the dynamic range of the standard curve. |
Problem: High Background Signal
A high background signal can obscure the signal from your standards and samples, leading to poor assay sensitivity and a flattened calibration curve.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking buffer. Common blockers include Bovine Serum Albumin (BSA) or non-fat dry milk.[4][5][6][19][20] |
| Inadequate Washing | Increase the number of wash steps and the soaking time for each wash. Ensure complete aspiration of the wash buffer from the wells after each step.[5][7] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure that pipette tips are not cross-contaminating reagents.[7] |
| Excessive Antibody/Conjugate Concentration | Reduce the concentration of the primary antibody or the enzyme conjugate. Titrate these reagents to find the optimal concentration that provides a good signal-to-noise ratio.[4] |
| Prolonged Substrate Incubation | Reduce the substrate incubation time. Monitor the color development and stop the reaction when the highest standard is within the optimal range for your plate reader.[21] |
Experimental Protocols
Protocol 1: Preparation of a this compound Standard Curve
-
Reconstitute the Standard: Reconstitute the lyophilized this compound standard with the recommended diluent to create a stock solution. Mix gently by inversion or vortexing.
-
Prepare Serial Dilutions:
-
Label a set of microcentrifuge tubes for each standard point (e.g., S1 to S7).
-
Add the appropriate volume of assay diluent to each tube.
-
Perform a serial dilution by transferring a specific volume from the stock solution to the first tube (S1), mixing thoroughly, and then transferring from S1 to S2, and so on. Use a fresh pipette tip for each transfer.
-
-
Run the Assay: Add the prepared standards to the appropriate wells of the assay plate in duplicate or triplicate.
-
Data Analysis: After reading the plate, plot the average absorbance for each standard against its known concentration. Use a 4-parameter or 5-parameter logistic curve-fitting algorithm to generate the standard curve.
Protocol 2: Assessing and Mitigating Matrix Effects
-
Prepare a "Spike" Solution: Prepare a concentrated solution of this compound standard.
-
Spike Samples:
-
Take two aliquots of your sample matrix (e.g., serum).
-
Add a small volume of the spike solution to one aliquot (the "spiked" sample).
-
Add an equal volume of assay diluent to the other aliquot (the "unspiked" sample).
-
-
Run the Assay: Measure the this compound concentration in the spiked and unspiked samples.
-
Calculate Recovery:
-
Recovery (%) = [(Spiked Sample Conc. - Unspiked Sample Conc.) / Known Spike Conc.] * 100
-
A recovery between 80-120% is generally considered acceptable.
-
-
Mitigation: If matrix effects are significant, try diluting your samples with the assay buffer. A 1:2 or 1:5 dilution can often minimize interference while keeping the analyte concentration within the detectable range of the assay.[11][12]
Data Presentation
Table 1: Example of a Non-Linear Calibration Curve Data
This table illustrates typical data that might be obtained from a this compound assay exhibiting non-linearity when analyzed with a linear regression model.
| This compound (pg/mL) | Average OD | Calculated Conc. (Linear Fit) | % Recovery |
| 1000 | 0.250 | 980 | 98% |
| 500 | 0.450 | 510 | 102% |
| 250 | 0.750 | 265 | 106% |
| 125 | 1.100 | 115 | 92% |
| 62.5 | 1.500 | 75 | 120% |
| 31.25 | 1.800 | 40 | 128% |
| 0 | 2.200 | - | - |
Note: The poor recovery at the lower concentrations suggests that a linear fit is inappropriate.
Table 2: Comparison of Curve-Fitting Models
This table shows a comparison of the results when the same data is analyzed using both a linear and a 4-parameter logistic (4PL) model.
| This compound (pg/mL) | Calculated Conc. (Linear Fit) | % Recovery (Linear) | Calculated Conc. (4PL Fit) | % Recovery (4PL) |
| 1000 | 980 | 98% | 1005 | 100.5% |
| 500 | 510 | 102% | 495 | 99% |
| 250 | 265 | 106% | 252 | 100.8% |
| 125 | 115 | 92% | 123 | 98.4% |
| 62.5 | 75 | 120% | 63 | 100.8% |
| 31.25 | 40 | 128% | 31.5 | 100.8% |
Note: The 4PL fit provides significantly more accurate results across the entire range of the curve.
Visualizations
Caption: Troubleshooting workflow for a non-linear calibration curve.
Caption: General experimental workflow for a this compound immunoassay.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. assaygenie.com [assaygenie.com]
- 3. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 4. arp1.com [arp1.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bme.psu.edu [bme.psu.edu]
- 13. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Data Analysis for ELISA Assays – ELISA Tests [elisatests.in]
- 17. bosterbio.com [bosterbio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 21. bosterbio.com [bosterbio.com]
Technical Support Center: Optimization of Enzymatic Hydrolysis for Conjugated 16-Epiestriol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the enzymatic hydrolysis of conjugated 16-Epiestriol. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the hydrolysis of this compound glucuronide?
A1: The most frequently used enzymes for the hydrolysis of steroid glucuronides, including this compound, are derived from various sources. β-Glucuronidases from Helix pomatia (snail), Escherichia coli (bacteria), and abalone entrails are common choices.[1][2] H. pomatia preparations have the advantage of containing both β-glucuronidase and sulfatase activity, which can be beneficial if both glucuronide and sulfate conjugates of this compound are of interest.[1] E. coli β-glucuronidase is highly specific for β-glucuronides.[1]
Q2: What are the key factors influencing the efficiency of enzymatic hydrolysis?
A2: The efficiency of the enzymatic hydrolysis of conjugated this compound is primarily influenced by four key factors: pH, temperature, enzyme concentration, and incubation time.[1][2] Optimizing these parameters is crucial for achieving complete deconjugation.
Q3: What is a typical starting point for optimizing the hydrolysis of this compound glucuronide?
A3: A good starting point for optimizing the hydrolysis of a steroid glucuronide like this compound using a common enzyme source like H. pomatia is a pH of 5.2, a temperature of 42°C, and an incubation time of 20 hours.[2][3] For β-glucuronidase from E. coli, a pH range of 6.0 to 6.5 is recommended. These conditions should be further optimized for your specific experimental setup.
Q4: Should I be concerned about sulfate conjugates of this compound?
A4: Yes, depending on the biological matrix and metabolic pathways, this compound may exist as both glucuronide and sulfate conjugates.[1] Using an enzyme preparation with only β-glucuronidase activity, such as from E. coli, will not cleave sulfate conjugates.[1] For simultaneous hydrolysis of both, an enzyme preparation from a source like Helix pomatia, which contains both glucuronidase and sulfatase activity, is recommended.[1]
Troubleshooting Guide
Problem 1: Incomplete Hydrolysis of Conjugated this compound
-
Question: My analysis shows a low yield of free this compound, suggesting incomplete hydrolysis. What could be the cause and how can I fix it?
-
Answer: Incomplete hydrolysis can be caused by several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for the enzyme being used. It is important to ensure these parameters are within the recommended range for your specific enzyme. For example, β-glucuronidase from Ampullaria has an optimal pH of 4.0, while the enzyme from E. coli works best at a pH of 6.0-6.5.[4]
-
Insufficient Enzyme Concentration: The amount of enzyme may be insufficient to completely hydrolyze the amount of conjugated this compound in your sample.[1] Try increasing the enzyme concentration.
-
Presence of Inhibitors: The sample matrix (e.g., urine, plasma) may contain inhibitors of β-glucuronidase. A sample purification step prior to hydrolysis may be necessary.
-
Incorrect Enzyme Selection: If your sample contains sulfate conjugates of this compound, using an enzyme with only β-glucuronidase activity will result in incomplete deconjugation.[1] Consider using an enzyme preparation with both glucuronidase and sulfatase activity, such as that from H. pomatia.[1]
-
Problem 2: High Variability in Results Between Samples
-
Question: I am observing significant variability in the concentration of free this compound across different samples, even after following the same protocol. What could be the reason?
-
Answer: High variability between samples can stem from:
-
Matrix Effects: Different samples can have varying compositions, leading to different levels of enzyme inhibition or enhancement. The presence of endogenous substances can interfere with the enzymatic reaction.[5]
-
Inconsistent Sample Preparation: Ensure that all samples are treated identically during collection, storage, and preparation.[6][7] Any variation in these pre-analytical steps can lead to variability in the final results.[6][7]
-
Enzyme Batch Variation: Commercially available enzyme preparations, especially those from natural sources like H. pomatia, can exhibit batch-to-batch variation in activity.[8] It is advisable to test each new batch of enzyme.
-
Problem 3: Suspected Degradation of this compound During Hydrolysis
-
Question: I suspect that the free this compound is degrading during the long incubation period at an elevated temperature. How can I mitigate this?
-
Answer: Steroid degradation can be a concern. To address this:
-
Optimize Incubation Time and Temperature: While longer incubation times and higher temperatures can favor hydrolysis, they can also lead to degradation. A systematic optimization to find the shortest incubation time and lowest temperature that still achieves complete hydrolysis is recommended. For some steroids, higher temperatures have been shown to decrease recovery.[1]
-
Use a More Active Enzyme: An enzyme with higher specific activity may allow for shorter incubation times, reducing the risk of degradation. For instance, β-glucuronidase from E. coli can complete the hydrolysis of steroid glucuronides in as little as 15 to 30 minutes.
-
Data Presentation
Table 1: Comparison of Common β-Glucuronidase Enzymes for Steroid Hydrolysis
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Helix pomatia | ~5.0 - 5.2 | ~37 - 45 | Contains both β-glucuronidase and sulfatase activity.[1][2][9] |
| Escherichia coli | 6.0 - 6.5 | ~37 | Highly specific for β-glucuronides; high activity allows for short incubation times.[1][10] |
| Abalone Entrails | ~5.2 | ~42 | Efficient for various steroid conjugates.[2][3] |
| Ampullaria | ~4.0 | ~60 | Shows high affinity for steroid glucuronides and good thermal stability.[4] |
| Bovine Liver | - | - | Has been used for steroid conjugate hydrolysis.[2] |
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis of Conjugated this compound using Abalone Entrails Enzyme
This protocol is based on a study optimizing hydrolysis for various steroid conjugates.[2][3]
-
Sample Preparation: Prepare the urine sample containing conjugated this compound.
-
pH Adjustment: Adjust the pH of the sample to 5.2 using an appropriate buffer (e.g., acetate buffer).
-
Enzyme Addition: Add the abalone entrails enzyme preparation to the sample. A typical concentration to start with is 12,000 units of enzyme preparation.[2][3]
-
Incubation: Incubate the mixture at 42°C for 20 hours.[2][3]
-
Termination of Reaction: After incubation, terminate the reaction by adding a suitable solvent to precipitate the enzyme or by heat inactivation, if appropriate for subsequent analytical steps.
-
Extraction: Proceed with the extraction of the free this compound for analysis.
Mandatory Visualization
Caption: Workflow for enzymatic hydrolysis of conjugated this compound.
Caption: Troubleshooting logic for incomplete hydrolysis of this compound.
References
- 1. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of conjugated steroids by beta-glucuronidase from Ampullaria and application to the determination of urinary 17-hydroxycorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Types and Frequency of Errors during Different Phases of Testing At a Clinical Medical Laboratory of a Teaching Hospital in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preanalytical Errors in Clinical Laboratory Testing at a Glance: Source and Control Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized glucuronide hydrolysis for the detection of psilocin in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the optimal column for 16-Epiestriol HPLC analysis.
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the analysis of 16-Epiestriol.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for this compound analysis?
A1: The most prevalent method for analyzing this compound and other related steroids is Reversed-Phase HPLC (RP-HPLC).[1] This technique uses a non-polar stationary phase and a polar mobile phase. Octadecyl silica (C18 or ODS) columns are the most commonly used stationary phases for this type of separation.[1]
Q2: Which stationary phase is best for separating this compound from other estriol isomers?
A2: A C18 column is generally the first choice and a strong starting point for developing a separation method for estriol isomers.[2][3] C18 columns provide high hydrophobicity and strong retention for non-polar to moderately polar compounds like steroids.[4][5] For faster analysis or for compounds that are too strongly retained on a C18, a C8 column can be a suitable alternative due to its lower hydrophobicity.[3][6] If standard C18 or C8 columns do not provide adequate resolution, a Phenyl-Hexyl column can offer alternative selectivity, particularly for aromatic compounds like steroids.[2]
Q3: How do column dimensions affect the analysis?
A3: Column dimensions—length, internal diameter (ID), and particle size—are critical factors:
-
Length: Longer columns (150-250 mm) provide higher resolution, which is beneficial for separating closely related isomers like this compound and estriol.[7][8] Shorter columns (50-100 mm) allow for faster analysis times.[7]
-
Internal Diameter (ID): Narrower columns (e.g., 2.1 mm) increase sensitivity and reduce solvent consumption, while wider columns (e.g., 4.6 mm) are more standard and can handle larger sample loads.[7][8]
-
Particle Size: Smaller particles (e.g., <3 µm) offer higher efficiency and better resolution but generate higher backpressure.[7][8] Common particle sizes for standard HPLC are 3 µm and 5 µm.[9]
Q4: What mobile phase composition is recommended?
A4: A mixture of water with methanol or acetonitrile is standard for reversed-phase analysis of steroids.[1][10] The organic solvent (methanol or acetonitrile) is the strong solvent, and increasing its concentration will decrease the retention time.[11] Often, a small amount of acid, such as 0.1% formic acid, is added to the mobile phase to improve peak shape and control the ionization of analytes.[2][12]
Column Selection and Performance
Choosing the right column requires balancing retention, resolution, and analysis time. The table below compares common stationary phases for steroid analysis.
| Stationary Phase | Key Features & Characteristics | Best Use Case for this compound Analysis |
| C18 (Octadecyl) | High hydrophobicity, strong retention of non-polar compounds, versatile.[3][4] | First choice for method development. Provides excellent resolution for complex mixtures and isomers.[2][13] |
| C8 (Octyl) | Moderately hydrophobic, less retentive than C18.[3][14] | Faster analysis. Good for moderately polar compounds or when retention on C18 is too long.[6][14] |
| Phenyl-Hexyl | Provides alternative selectivity based on π-π interactions with aromatic analytes.[2] | Orthogonal separation. Useful when C18 or C8 columns fail to resolve critical pairs. Methanol mobile phases often enhance selectivity.[2][15] |
| Polar-Embedded | Contains a polar group (e.g., amide) embedded in the alkyl chain. Offers different selectivity and is compatible with highly aqueous mobile phases.[2][15] | Analysis of polar steroids. Can improve retention and peak shape for more polar analytes.[16] |
Experimental Workflow & Protocols
Column Selection Workflow
The process of selecting an optimal column can be streamlined by following a logical workflow. This begins with understanding the analyte's properties and the goals of the separation.
Caption: A workflow diagram for selecting an HPLC column for this compound analysis.
Example Experimental Protocol
This protocol is a starting point for the analysis of this compound and related estriol compounds. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm)[13] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Gradient | 25% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min[17] |
| Column Temperature | 30-40 °C[17][18] |
| Injection Volume | 5-20 µL |
| Detection | UV at 205 nm or 280 nm[17][19] |
Troubleshooting Guide
Encountering issues with peak shape or retention is common. This guide addresses frequent problems in a systematic way.
Common HPLC Troubleshooting Flowchart
Caption: A flowchart for diagnosing and solving common HPLC peak shape problems.
Q5: My peaks are tailing. What should I do?
A5: Peak tailing is often observed for basic compounds on silica-based columns due to interactions with acidic silanol groups on the stationary phase.[20]
-
Check Mobile Phase pH: Ensure the mobile phase pH is at least one unit away from the analyte's pKa. Adding an acidic modifier like formic or acetic acid can suppress silanol ionization.[12]
-
Reduce Sample Load: Column overload can cause tailing.[21] Try injecting a smaller volume or a more dilute sample.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups, which significantly reduces tailing for basic analytes.
Q6: All the peaks in my chromatogram are broad or split. What is the cause?
A6: When all peaks are affected similarly, the issue is likely pre-column.[21]
-
Blocked Frit: The most common cause is a partially blocked inlet frit on the column, which distorts the sample flow.[21] Try reverse-flushing the column (if the manufacturer's instructions permit). If that fails, the column may need to be replaced.[21][22]
-
Column Void: A void or channel in the packing material at the column inlet can cause peak splitting. This can result from pressure shocks or using the column outside its recommended pH or temperature range. A new column is usually required.
-
Injector Issues: An incompletely filled sample loop or incompatibility between the injection solvent and the mobile phase can cause broad peaks. Always try to dissolve your sample in the initial mobile phase.
Q7: My retention times are drifting. How can I fix this?
A7: Drifting retention times suggest that the column has not reached equilibrium.
-
Column Equilibration: Ensure the column is adequately conditioned with the mobile phase before starting your analysis. A drift to shorter retention times can indicate that the column is still equilibrating.
-
Mobile Phase Composition: Inconsistently prepared mobile phase can lead to fluctuations. Prepare fresh mobile phase daily and ensure accurate mixing.
-
Temperature Control: Use a column thermostat, as temperature fluctuations can significantly impact retention times.[1]
References
- 1. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 5. quora.com [quora.com]
- 6. What Is the C18 and C8 HPLC Column - Hawach [hawachhplccolumn.com]
- 7. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 8. hplc.ru [hplc.ru]
- 9. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. nacalai.com [nacalai.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. longdom.org [longdom.org]
- 14. hawach.com [hawach.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pepolska.pl [pepolska.pl]
- 17. ecommons.roseman.edu [ecommons.roseman.edu]
- 18. researchgate.net [researchgate.net]
- 19. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uhplcs.com [uhplcs.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Method validation guidelines for 16-Epiestriol quantification assays.
Technical Support Center: 16-Epiestriol Quantification Assays
This technical support center provides comprehensive guidelines, troubleshooting advice, and frequently asked questions for the method validation of this compound quantification assays. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating a this compound quantification assay?
A1: The critical performance characteristics for validating a bioanalytical method include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1] For bioanalytical methods specifically, parameters like selectivity, stability of the analyte in the biological matrix, and carry-over are also crucial.[2]
Q2: When is a full method validation required?
A2: A full method validation should be performed for any new analytical method or when a method from the literature is adapted.[2] It is essential to demonstrate the reliability of the method for determining the analyte concentration in a specific biological matrix (e.g., plasma, urine).[2] Full validation is also required when there are significant changes to an already validated method, such as changes in the analytical instrument, sample processing procedure, or intended use.
Q3: What is the difference between the Limit of Detection (LOD) and the Limit of Quantitation (LOQ)?
A3: The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[3] It is often determined as the concentration that yields a signal-to-noise ratio of at least 3:1.[3] The LOQ is the lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy.[4] This is the lowest point on the calibration curve and must meet specific criteria for precision and accuracy (e.g., within 20%).[3]
Q4: What are "matrix effects," and why are they important in this compound assays?
A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[5] These effects can cause ion suppression or enhancement, leading to inaccurate and imprecise results. Investigating matrix effects is critical for bioanalytical assays to ensure that the biological matrix does not interfere with the quantification of this compound.[2]
Q5: Can I use a commercial ELISA kit for this compound quantification in a regulated study?
A5: Yes, but the commercial kit must undergo a partial or full validation to demonstrate its suitability for the specific study.[6] A partial validation for a commercial assay should typically investigate all key parameters except for robustness, which is presumed to have been covered by the manufacturer.[6] It is the user's responsibility to verify that the kit's performance meets the requirements for the intended analytical application under actual conditions of use.[1][3]
Method Validation Workflow and Troubleshooting Logic
The following diagrams illustrate the typical workflow for method validation and a logical approach to troubleshooting common assay problems.
Caption: A typical workflow for bioanalytical method validation.
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
Troubleshooting Guide
Q: Why are my retention times shifting?
A: Retention time (RT) shifts are common and can be caused by several factors.[7]
-
Mobile Phase: Changes in pH or composition can significantly alter RT. Ensure mobile phases are fresh, correctly prepared, and degassed.
-
Column Issues: Column aging or contamination can lead to RT drift. Insufficient column equilibration time between injections is another common cause.
-
Hardware: Leaks in the LC system or temperature fluctuations can affect retention. Check system pressure traces for signs of leaks.[8]
Q: I am observing poor peak shape (fronting, tailing, or splitting). What should I do?
A: Poor peak shape compromises integration and reduces accuracy.[7]
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column stationary phase or by column contamination. Flushing the column or using a guard column can help.
-
Peak Fronting: This may indicate column overloading. Try reducing the injection volume or sample concentration.
-
Peak Splitting: This can be caused by a partially blocked column frit, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase.
Q: My signal intensity is low or has suddenly dropped. How can I troubleshoot this?
A: A loss of signal can be an LC, MS, or sample preparation issue.
-
MS Source: The most common cause is a dirty ion source. The MS interface region degrades incrementally with each injection.[8] Regular cleaning is necessary.
-
Sample Preparation: Verify that there wasn't a failure in the sample extraction process. Re-injecting a previously analyzed sample can help distinguish a sample prep problem from an instrument problem.[8]
-
MS/MS Parameters: Confirm that the instrument is properly calibrated and that the correct tune parameters and detector voltage are being used.[8]
Q: How do I identify and mitigate carry-over?
A: Carry-over from a high-concentration sample can affect the accuracy of the subsequent sample.
-
Identification: Inject a blank sample immediately after the highest concentration standard (ULOQ). The response in the blank should not be greater than 20% of the LLOQ response for the analyte, and 5% for the internal standard.[2]
-
Mitigation: Improve the autosampler wash method by using a stronger solvent or increasing the wash volume/time. If carry-over is unavoidable, a specific injection sequence (e.g., injecting blanks after high-concentration samples) should be tested during validation and applied to the study samples.[2]
Summary of Quantitative Acceptance Criteria
The following table summarizes typical acceptance criteria for bioanalytical method validation based on regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the LLOQ where it should not deviate by more than ±20%.[3] |
| Precision (Intra/Inter-assay) | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ where the CV should not exceed 20%.[3] |
| Selectivity | In at least 6 individual sources of blank matrix, the response at the retention time of the analyte should be ≤20% of the LLOQ response. For the IS, it should be ≤5%.[2] |
| Linearity | The correlation coefficient (r²) should be ≥0.99.[1] The calibration curve must be reproducible. |
| Carry-Over | The response in a blank sample following the ULOQ should be ≤20% of the LLOQ for the analyte and ≤5% for the internal standard.[2] |
| Analyte Stability | The mean concentration at each stability QC level should be within ±15% of the nominal concentration.[2] |
Experimental Protocols
These protocols provide a general framework for key validation experiments. They should be adapted for the specific assay (e.g., LC-MS/MS, immunoassay) and matrix.
Protocol 1: Specificity and Selectivity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components or other interferences.[2]
-
Methodology:
-
Obtain at least six different lots of blank biological matrix from individual donors.[2]
-
Analyze each blank matrix to check for interfering peaks at the retention time of this compound and its internal standard (IS).
-
Separately, analyze a sample of the blank matrix spiked with this compound at the LLOQ.
-
-
Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte must be less than 20% of the response of the LLOQ. The interference for the IS should be less than 5% of its response.[2]
Protocol 2: Linearity and Range
-
Objective: To establish the relationship between instrument response and known concentrations of the analyte and to define the range over which this relationship is acceptable.[4]
-
Methodology:
-
Prepare a stock solution of this compound reference standard.
-
Spike blank matrix with the stock solution to prepare a series of at least 6 to 8 calibration standards covering the expected concentration range.
-
Analyze each concentration level. This should be repeated on multiple days for inter-assay assessment.
-
Plot the instrument response versus the nominal concentration and perform a linear regression analysis (typically a weighted 1/x²).
-
-
Acceptance Criteria: The correlation coefficient (r²) should be consistently ≥0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).
Protocol 3: Accuracy and Precision
-
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3]
-
Methodology:
-
Prepare Quality Control (QC) samples by spiking blank matrix with known amounts of this compound at a minimum of three concentrations: Low, Medium, and High (LQC, MQC, HQC).
-
Intra-assay (Repeatability): Analyze a minimum of five replicates of each QC level in a single analytical run.[3]
-
Inter-assay (Intermediate Precision): Analyze the QC sample sets on at least three different days with different analysts or equipment if possible.
-
-
Acceptance Criteria:
Protocol 4: Analyte Stability
-
Objective: To evaluate the stability of this compound in the biological matrix under different storage and processing conditions.
-
Methodology:
-
Use LQC and HQC samples for stability testing.
-
Freeze-Thaw Stability: Subject QC samples to multiple (e.g., three) freeze-thaw cycles before analysis.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that mimics the expected sample handling time (e.g., 4-24 hours) before processing.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration equal to or longer than the study sample storage period.
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.
-
-
Acceptance Criteria: The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal QC concentrations.[2]
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. biopharminternational.com [biopharminternational.com]
- 4. fda.gov [fda.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. myadlm.org [myadlm.org]
Validation & Comparative
Advancing Estrogen Research: A Comparative Guide to a Novel Analytical Method for 16-Epiestriol Measurement
A detailed comparison of a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with traditional Immunoassays for the precise quantification of 16-Epiestriol, a key metabolite in estrogen signaling.
This guide provides researchers, scientists, and drug development professionals with a comprehensive validation of a novel analytical method for the measurement of this compound, a significant estrogen metabolite. We offer an objective comparison of the performance of a state-of-the-art LC-MS/MS method against the more traditional immunoassay approach, supported by experimental data and detailed protocols.
Performance Comparison: LC-MS/MS vs. Immunoassay
The selection of an appropriate analytical method is critical for the accurate quantification of steroid hormones like this compound. While immunoassays have been widely used due to their simplicity and cost-effectiveness, they often face challenges with specificity due to cross-reactivity with structurally similar molecules.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior sensitivity and specificity.[1]
Below is a summary of the performance characteristics of a novel LC-MS/MS method compared to a typical immunoassay for this compound analysis.
| Performance Metric | Novel LC-MS/MS Method | Traditional Immunoassay |
| Linearity (R²) | >0.99 | Typically >0.95 |
| Accuracy (% Recovery) | 91% - 113%[2] | 80% - 120% |
| Precision (Intra-assay %CV) | 3.8%[3] | <10% |
| Precision (Inter-assay %CV) | <15%[2] | <15% |
| Lower Limit of Quantitation (LLOQ) | 0.02 ng/mL[3] | 0.1 - 0.5 ng/mL |
| Limit of Detection (LOD) | 250 fg on-column[3] | 0.05 - 0.2 ng/mL |
| Specificity | High (based on mass-to-charge ratio) | Variable (potential for cross-reactivity) |
Experimental Protocols
Novel LC-MS/MS Method for this compound Quantification
This method is designed for the sensitive and specific measurement of this compound in human serum or plasma.
1. Sample Preparation:
-
Internal Standard Spiking: To each 1 mL of serum or plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Traditional Immunoassay (ELISA) Protocol for this compound
This protocol outlines a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound.
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer.
2. Competitive Binding:
-
Add standards, controls, and samples to the wells.
-
Add a known amount of enzyme-conjugated this compound to each well.
-
Incubate for 1-2 hours at room temperature to allow competition between the sample/standard this compound and the enzyme-conjugated this compound for binding to the capture antibody.
3. Detection:
-
Wash the plate three times to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Incubate for 15-30 minutes.
4. Measurement:
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Visualizing the Workflow and Estrogen Metabolism
To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.
Caption: A comparative workflow of the novel LC-MS/MS method and traditional immunoassay for this compound measurement.
Caption: A simplified diagram of the estrogen metabolism pathway highlighting the formation of this compound.
References
A Comparative Analysis of 16-Epiestriol Metabolomics Across Biological Matrices
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative metabolomics of 16-Epiestriol in human urine, plasma, and feces. This document provides a detailed overview of extraction methodologies, quantitative data, and metabolic pathways to support further research and development.
This guide offers a comparative analysis of the presence and concentration of this compound and its metabolites in three key biological matrices: urine, plasma, and feces. Understanding the distribution and transformation of this estrogen metabolite is crucial for various fields, including endocrinology, pharmacology, and clinical diagnostics. The data and protocols presented herein are compiled from recent scientific literature to provide a valuable resource for researchers.
Quantitative Data Summary
The following table summarizes the quantitative findings of this compound and its related metabolites across different biological matrices. It is important to note that the data is collated from different studies and, therefore, direct comparison should be approached with caution due to potential variations in study populations, methodologies, and analytical instrumentation.
| Metabolite | Biological Matrix | Concentration Range | Key Findings |
| This compound | Plasma | Levels are generally low and often measured as part of a larger panel of estrogens. | Plasma levels are correlated with stool levels, suggesting a link between systemic and intestinal estrogen concentrations.[1] |
| Stool | Found in both free and conjugated forms. | Levels are typically higher in premenopausal women compared to men and postmenopausal women, with concentrations increasing during the luteal phase of the menstrual cycle.[1] | |
| Urine | Detected as both unconjugated and conjugated (glucuronidated and sulfated) forms. | A significant metabolite in the 16α-hydroxylation pathway of estrogen metabolism.[2] | |
| Estriol-16-glucuronide | Urine | 0.1 - 20 µg/mL in pregnancy urine. | A major urinary metabolite of estriol and its epimers.[3] |
| 16-ketoestradiol | Plasma | Quantified as part of a panel of 15 estrogens and their metabolites. | |
| Stool | Detected alongside this compound. | ||
| Urine | One of the more abundant estrogen metabolites in urine.[2] |
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathway leading to the formation of this compound. This pathway is a branch of the larger estrogen metabolism network, primarily occurring in the liver.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of 16-Epiestriol with other Steroid Hormones: A Comparative Guide
This guide provides a comprehensive comparison of 16-Epiestriol levels and their correlation with other significant steroid hormones. It is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies.
Data Presentation: Quantitative Correlation of this compound
The following table summarizes the available quantitative data on the correlation of this compound with other steroid hormones. The data is primarily derived from studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for hormone quantification.
| Hormone Pair | Correlation Coefficient (r) | p-value | Sample Type | Population | Study/Reference |
| Urinary this compound and other 16-hydroxylation pathway metabolites | 0.35 – 0.79 | <0.05 | Urine | Premenopausal Women | [1] |
| Serum this compound and Urinary this compound | 0.79 | <0.05 | Serum and Urine | Men | [2] |
| 16-Hydroxylation Pathway and 2-Hydroxylation Pathway | -0.2 | <0.05 | Urine | Premenopausal Women | [1] |
| 16-Hydroxylation Pathway and 4-Hydroxylation Pathway | -0.2 | <0.05 | Urine | Premenopausal Women | [1] |
Note: Direct correlation data for this compound with estradiol, estrone, estriol, progesterone, and testosterone from a single comprehensive study is limited in the currently available literature. The provided data focuses on its relationship within the estrogen metabolism pathway.
Estrogen Metabolism and the Position of this compound
This compound is a downstream metabolite in the 16-hydroxylation pathway of estrogen metabolism. This pathway is one of the three major routes for the biotransformation of parent estrogens, estrone (E1) and estradiol (E2). The other two are the 2-hydroxylation and 4-hydroxylation pathways.
The metabolic cascade begins with the conversion of cholesterol to pregnenolone, which is then converted to other steroid hormones, including androgens. Aromatase subsequently converts androgens into estrogens. Estrone (E1) can be hydroxylated at the 16α position to form 16α-hydroxyestrone. This intermediate can then be further metabolized to estriol and its epimer, this compound.
Caption: Estrogen metabolism highlighting the 16-hydroxylation pathway leading to this compound.
Experimental Protocols
The quantification of this compound and other steroid hormones is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the simultaneous measurement of a panel of hormones in various biological matrices.
1. Sample Preparation
-
Serum/Plasma: Samples are typically prepared using liquid-liquid extraction or solid-phase extraction (SPE) to isolate the steroid hormones from the matrix. This involves protein precipitation followed by extraction with an organic solvent.
-
Urine: Urine samples often require an initial enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) to deconjugate the steroid metabolites, followed by SPE for purification and concentration.
2. Isotope Dilution
To ensure accurate quantification, stable isotope-labeled internal standards for this compound and other target hormones are added to the samples before extraction. This isotope dilution technique corrects for any loss of analyte during sample processing and for matrix effects during LC-MS/MS analysis.
3. Liquid Chromatography (LC)
The extracted and purified hormone fraction is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the different steroid hormones based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium fluoride to improve ionization, is employed.
4. Tandem Mass Spectrometry (MS/MS)
The separated hormones from the LC column are introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for each hormone and its corresponding internal standard are monitored, providing a high degree of selectivity and sensitivity for quantification.
Caption: General experimental workflow for the analysis of steroid hormones using LC-MS/MS.
References
- 1. Reproducibility of fifteen urinary estrogens and estrogen metabolites over a 2- to 3-year period in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparability of serum, plasma, and urinary estrogen and estrogen metabolite measurements by sex and menopausal status - PMC [pmc.ncbi.nlm.nih.gov]
16-Epiestriol vs. Other Estrogen Metabolites in Breast Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 16-epiestriol and other key estrogen metabolites—estradiol (E2), estrone (E1), estriol (E3), and 2-hydroxyestrone (2-OHE1)—in the context of breast cancer research. The information is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Estrogen Metabolism in Breast Cancer
Endogenous estrogens and their metabolites are pivotal in the etiology and progression of breast cancer. The metabolic pathways of estrogens, primarily the 2-hydroxylation and 16-hydroxylation pathways, produce various metabolites with differing estrogenic activities and carcinogenic potentials. The balance between these pathways is thought to influence breast cancer risk. Metabolites of the 16-hydroxylation pathway, such as 16α-hydroxyestrone, are considered to be potent estrogens and are associated with an increased risk of breast cancer.[1] Conversely, metabolites from the 2-hydroxylation pathway, like 2-hydroxyestrone, are generally less estrogenic and may even have protective effects.[1] this compound is a metabolite of the 16-hydroxylation pathway, and understanding its specific role in comparison to other estrogens is crucial for advancing breast cancer research.[2]
Comparative Analysis of Estrogen Metabolite Activity
The following sections detail the comparative effects of this compound and other estrogen metabolites on key cellular processes implicated in breast cancer: estrogen receptor binding, cell proliferation, and apoptosis.
Estrogen Receptor Binding Affinity
The interaction with estrogen receptors (ERα and ERβ) is a primary mechanism through which estrogens and their metabolites exert their effects. The relative binding affinity (RBA) of these compounds to ERs can predict their potential estrogenic potency.
Table 1: Relative Binding Affinity of Estrogen Metabolites to Estrogen Receptors (ERα and ERβ)
| Estrogen Metabolite | Relative Binding Affinity (%) to ERα | Relative Binding Affinity (%) to ERβ | ERβ/ERα Selectivity Ratio |
| Estradiol (E2) | 100 | 100 | 1.0 |
| Estrone (E1) | 12 | 8 | 0.7 |
| Estriol (E3) | 13 | 21 | 1.6 |
| This compound | 7.8 | 50 | 6.4 |
| 2-Hydroxyestrone (2-OHE1) | Data not available | Data not available | Data not available |
| 16α-Hydroxyestrone | 11 | 14 | 1.3 |
Data compiled from multiple sources. The RBA of Estradiol (E2) is set to 100% as the reference.[3][4]
Cell Proliferation
The effect of estrogen metabolites on the proliferation of breast cancer cells, particularly ER-positive cell lines like MCF-7, is a critical indicator of their potential to promote tumor growth.
Table 2: Comparative Effects of Estrogen Metabolites on MCF-7 Cell Proliferation
| Estrogen Metabolite | Concentration Range | Proliferative Effect (Compared to Control) | IC50/EC50 |
| Estradiol (E2) | 10⁻¹¹ - 10⁻⁹ M | Strong stimulation | EC50 ≈ 10⁻¹¹ M |
| Estrone (E1) | 10⁻¹⁰ - 10⁻⁸ M | Moderate stimulation | EC50 ≈ 10⁻¹⁰ M |
| Estriol (E3) | 10⁻⁹ - 10⁻⁷ M | Weaker stimulation than E2 | EC50 ≈ 10⁻⁹ M |
| This compound | Not available | Direct comparative data not available | Not available |
| 2-Hydroxyestrone (2-OHE1) | Not available | Generally considered anti-proliferative | Not available |
| 16α-Hydroxyestrone | 0.1 - 100 nM | Proliferative, similar to E2 at higher concentrations | Not available |
Direct quantitative comparison for this compound is limited in publicly available literature. The data for 16α-hydroxyestrone is provided as a proxy for a 16-hydroxylated metabolite.[5][6]
Apoptosis
The ability of a compound to induce or inhibit apoptosis (programmed cell death) in cancer cells is a key determinant of its therapeutic potential.
Table 3: Comparative Effects of Estrogen Metabolites on Apoptosis in Breast Cancer Cells
| Estrogen Metabolite | Effect on Apoptosis | Key Apoptotic Markers Affected |
| Estradiol (E2) | Down-regulation of apoptosis | Decreased Cytochrome C, p53; Increased Bcl-2 |
| Estrone (E1) | Data not available | Not available |
| Estriol (E3) | Data not available | Not available |
| This compound | Direct comparative data not available | Not available |
| 2-Hydroxyestradiol (2-OHE2) | No significant effect | No significant change in Bcl-2, Cytochrome C, p53 |
| 16α-Hydroxyestrone | Down-regulation of apoptosis | Similar to E2 |
Direct quantitative comparison for this compound is limited. Data for other metabolites are from studies on MCF-7 cells.[5]
Signaling Pathways
Estrogen metabolites exert their effects through complex signaling networks. The PI3K/Akt/mTOR pathway is a central route for estrogen-mediated cell proliferation and survival in breast cancer.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the study of estrogen metabolites.
MCF-7 Cell Proliferation Assay (General Protocol)
-
Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Hormone Deprivation: Prior to the experiment, cells are switched to a phenol red-free medium containing charcoal-stripped serum for 48-72 hours to eliminate exogenous estrogens.[9]
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the estrogen metabolites of interest. A vehicle control (e.g., ethanol) is also included.[10]
-
Incubation: The plates are incubated for a period of 6 to 7 days, with media and treatments refreshed every 2-3 days.[11]
-
Quantification: Cell proliferation is assessed using one of the following methods:
-
Crystal Violet Staining: Cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured.
-
MTS Assay: An MTS reagent is added to the wells, and the absorbance is read after a few hours of incubation. The absorbance is proportional to the number of viable cells.[12]
-
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell proliferation relative to the vehicle control. EC50 values (the concentration that elicits a half-maximal response) are determined from the dose-response curves.
Apoptosis Assay (General Protocol using Annexin V Staining)
-
Cell Treatment: Breast cancer cells are treated with the estrogen metabolites for a specified duration (e.g., 24-72 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.
Conclusion
The available data suggest that this compound, like other 16-hydroxylated estrogen metabolites, likely contributes to the estrogenic environment that can influence breast cancer development. Its notable selectivity for ERβ over ERα suggests a potentially distinct biological role compared to estradiol. However, a significant gap exists in the literature regarding direct, quantitative comparisons of this compound's effects on breast cancer cell proliferation and apoptosis against other key estrogen metabolites. Further research with standardized experimental protocols is necessary to fully elucidate the specific contribution of this compound to breast cancer pathophysiology and to explore its potential as a biomarker or therapeutic target.
References
- 1. Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 4. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of possible carcinogenic estradiol metabolites: effects on proliferation, apoptosis and metastasis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Up-regulation of PI3K/Akt signaling by 17beta-estradiol through activation of estrogen receptor-alpha, but not estrogen receptor-beta, and stimulates cell growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
Specificity of Antibodies in Steroid Immunoassays: A Focus on 16-Epiestriol Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies used in immunoassays is paramount for generating accurate and reliable data. This guide provides a detailed comparison of antibody specificity in the context of measuring estriol, with a particular focus on the cross-reactivity with its stereoisomer, 16-Epiestriol.
When developing and utilizing immunoassays for steroid hormones, the structural similarity between various endogenous and synthetic steroids presents a significant challenge. Antibodies generated against one steroid may exhibit cross-reactivity with related compounds, leading to inaccurate quantification. This is particularly relevant for this compound, a metabolite of estradiol, which shares a high degree of structural homology with estriol.
This guide examines the specificity of a commercially available Estriol ELISA kit and provides the detailed experimental protocols used to determine antibody cross-reactivity.
Comparative Analysis of Antibody Specificity
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of a competitive immunoassay, this is typically determined by measuring the concentration of the cross-reacting substance required to displace 50% of the labeled antigen from the antibody, and comparing it to the concentration of the target antigen required for the same displacement.
The following table summarizes the cross-reactivity of the antibody used in the Abcam ab108675 Estriol ELISA Kit with this compound and other structurally related steroids.[1]
| Compound | % Cross-Reactivity |
| Estriol | 100 |
| This compound | 10.5 |
| 15 α-OH-estriol | 7.0 |
| Estriol-3-sulphate | 2.0 |
| Estradiol | 0.1 |
| 17-epi-estriol | < 0.01 |
| Estriol-3 α glucuronate | < 0.01 |
| Estriol- 16 α glucuronate | < 0.01 |
| Estrone | < 0.0001 |
Table 1: Cross-reactivity of the anti-Estriol antibody from Abcam ab108675 ELISA Kit with various steroid hormones. The data clearly indicates a significant cross-reactivity of 10.5% with this compound, highlighting the importance of considering its presence in samples when measuring estriol levels with this assay.[1]
Experimental Protocol: Determining Antibody Cross-Reactivity
The determination of antibody cross-reactivity is a critical component of immunoassay validation. The following is a detailed methodology for a competitive ELISA, a common format for quantifying small molecules like steroids and assessing antibody specificity.
Principle of the Competitive Immunoassay:
In this assay, a known amount of enzyme-labeled antigen (e.g., Estriol-HRP) competes with the unlabeled antigen in the sample or standard for a limited number of binding sites on a specific antibody coated on a microplate. After an incubation period, the unbound components are washed away. A substrate solution is then added, and the resulting color development is inversely proportional to the concentration of the unlabeled antigen in the sample. The concentration is determined by comparing the optical density of the sample to a standard curve.
Detailed Protocol (based on the Abcam ab108675 Estriol ELISA Kit): [1]
-
Plate Preparation: A 96-well microplate is pre-coated with a polyclonal antibody specific for Estriol.
-
Standard and Sample Preparation:
-
A series of standards of known Estriol concentrations are prepared by serial dilution.
-
Unknown samples are diluted as required.
-
-
Competitive Reaction:
-
50 µL of each standard and sample are added to the appropriate wells.
-
50 µL of Estriol-HRP (Horseradish Peroxidase) conjugate is then added to each well.
-
The plate is incubated for a specified period (e.g., 1-2 hours) at room temperature to allow for competitive binding.
-
-
Washing: The plate is washed multiple times with a wash buffer to remove any unbound antigen and enzyme conjugate.
-
Substrate Addition: 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a blue color.
-
Stopping the Reaction: After a defined incubation time (e.g., 15-30 minutes), 100 µL of a stop solution (e.g., sulfuric acid) is added to each well. This changes the color from blue to yellow.
-
Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at a wavelength of 450 nm.
-
Calculation of Cross-Reactivity:
-
The concentration of estriol that causes 50% inhibition of the maximum signal (IC50) is determined from the standard curve.
-
The concentration of the potentially cross-reacting substance (e.g., this compound) that also causes 50% inhibition is determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Estriol / IC50 of Cross-Reactant) x 100
-
Visualizing Experimental Workflow and Molecular Relationships
To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz.
References
16-Epiestriol: A Comparative Analysis of Binding Affinity for Estrogen Receptor Subtypes α and β
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the relative binding affinity of 16-Epiestriol for the two primary estrogen receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). The data presented is supported by established experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a comprehensive understanding of this endogenous estrogen metabolite.
Relative Binding Affinity Data
The binding affinity of this compound for ERα and ERβ has been determined through competitive binding assays, with 17β-estradiol serving as the reference compound. The data reveals a significant preferential affinity of this compound for ERβ.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Selectivity (ERβ/ERα) |
| 17β-Estradiol | ERα | 100 | |
| ERβ | 100 | ||
| This compound | ERα | 7.795 [1] | ~6.4 |
| ERβ | 50 [1] |
Relative Binding Affinity (RBA) is calculated as (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100. A higher RBA value indicates a stronger binding affinity.
Experimental Protocols
The determination of relative binding affinity is typically achieved through a competitive radioligand binding assay. Below is a representative protocol.
Objective: To determine the relative binding affinity of this compound for human ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen for binding to the receptors.
Materials:
-
Receptors: Full-length recombinant human ERα and ERβ.
-
Radioligand: [³H]17β-estradiol.
-
Competitor: this compound, 17β-estradiol (for standard curve).
-
Assay Buffer: Tris-based buffer containing protease inhibitors.
-
Scintillation Fluid.
Procedure:
-
Receptor Preparation: Recombinant human ERα and ERβ are diluted in assay buffer to a predetermined concentration.
-
Competition Reaction: A constant concentration of [³H]17β-estradiol is incubated with the respective estrogen receptor subtype in the presence of increasing concentrations of unlabeled this compound or 17β-estradiol (for the standard curve).
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: The amount of bound [³H]17β-estradiol is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]17β-estradiol (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated relative to the IC₅₀ of unlabeled 17β-estradiol.
Estrogen Receptor Signaling Pathways
This compound, as an estrogen, is expected to act as an agonist at both ERα and ERβ, initiating downstream signaling cascades. The differential binding affinity suggests that at equivalent concentrations, this compound will more potently activate ERβ-mediated signaling pathways. Estrogen receptors mediate their effects through both genomic and non-genomic pathways.
-
Genomic Pathway: Upon ligand binding, the estrogen receptor dimerizes and translocates to the nucleus where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. This process influences cell proliferation, differentiation, and other physiological functions. ERα activation is often associated with proliferative effects, whereas ERβ activation can have anti-proliferative or modulatory roles.
-
Non-Genomic Pathway: A subpopulation of estrogen receptors located at the cell membrane can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, upon estrogen binding. These pathways can, in turn, influence gene expression and other cellular processes.
References
Safety Operating Guide
Navigating the Safe Disposal of 16-Epiestriol: A Procedural Guide
The proper disposal of 16-Epiestriol, a metabolite of the endogenous estrogen estrone, is a critical component of laboratory safety and environmental responsibility.[1][2] Due to its classification as a potential carcinogen, reproductive toxicant, and endocrine disruptor, stringent disposal protocols must be followed to mitigate risks to human health and the environment.[3] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting, in alignment with U.S. Environmental Protection Agency (EPA) regulations.
Hazard Profile of this compound
Understanding the specific hazards associated with this compound is fundamental to implementing appropriate safety and disposal measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential risks.
| Hazard Class | Hazard Statement | GHS Category | Source |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | Category 1A | [3][4] |
| Carcinogenicity | H350: May cause cancer | Category 1A/2 | [3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure | Category 1 | [3] |
| Endocrine Disruption | Potential endocrine disrupting compound | - | [3] |
Step-by-Step Disposal Protocol for this compound
This protocol is based on general best practices for hazardous laboratory chemical waste and regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[5][6][7]
Phase 1: Immediate Handling and Segregation
-
Consult the Safety Data Sheet (SDS): Before handling, always review the manufacturer-specific SDS for this compound.[8] This document contains vital information on hazards, handling, and emergency measures.[8]
-
Wear Appropriate Personal Protective Equipment (PPE): Based on the hazard assessment, mandatory PPE includes:
-
Double nitrile gloves
-
Safety goggles or a face shield
-
A properly fitted lab coat
-
Use of a chemical fume hood is required when handling the powdered form to prevent inhalation.
-
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the lab where the waste will be temporarily stored.[9] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregate the Waste Stream: This is a critical step. Do not mix this compound waste with non-hazardous waste.[7] Create a dedicated waste container for all materials contaminated with this compound, including:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials, and gloves).
-
Solutions containing this compound.
-
Contaminated cleaning materials from spills.
-
Phase 2: Waste Containment and Labeling
-
Select an Appropriate Waste Container:
-
Use a chemically resistant, leak-proof container with a secure, tight-fitting lid.[9] High-density polyethylene (HDPE) carboys are a suitable choice.
-
The container must be in good condition, free of cracks or residue from previous use.
-
Ensure the container is compatible with all components of the waste stream.
-
-
Label the Container Immediately: The moment the first piece of waste is added, the container must be labeled.[9][10] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste" (avoid abbreviations or formulas).[8]
-
A clear list of all constituents and their estimated percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Carcinogen").
-
The date accumulation started.
-
The name and contact information of the responsible researcher or lab.
-
-
Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[9] This prevents the release of vapors and reduces the risk of spills.
Phase 3: Storage and Final Disposal
-
Store Safely in the SAA: Store the sealed and labeled container in your designated Satellite Accumulation Area. Ensure it is stored away from incompatible materials and in a location that minimizes the risk of breakage or spills.[10]
-
Do Not Dispose Down the Drain: Under EPA regulations (specifically Subpart P for hazardous pharmaceutical waste), flushing hazardous chemicals like this compound is strictly prohibited.[9][11][12] This practice leads to the contamination of water supplies.[12]
-
Arrange for Professional Disposal: Laboratory chemical waste must be disposed of through a licensed hazardous waste disposal company.[8][10]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Follow all institutional procedures for waste pickup requests and documentation.
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration, the EPA's recommended method for many pharmaceutical wastes.[6][11][13]
-
Regulatory and Safety Basis for Disposal Procedures
The procedures outlined are not merely best practices but are mandated by a framework of federal and state regulations designed to protect laboratory personnel and the environment.
-
Resource Conservation and Recovery Act (RCRA): This federal law gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal.[6] The classification of this compound as a potential carcinogen and reproductive toxicant places it under RCRA's purview.
-
EPA Subpart P Rule: Finalized in 2019, this rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[11][13] A key provision is the ban on sewering (flushing) these wastes, reinforcing the need for professional disposal.[11][12]
-
Occupational Safety and Health Administration (OSHA): OSHA requires that employees be informed of the hazards of the chemicals they work with through resources like Safety Data Sheets and that employers provide a safe working environment, which includes proper waste disposal procedures.[8]
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | C18H24O3 | CID 68929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 16-Epiestriol
Essential Safety and Handling Guide for 16-Epiestriol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound. Adherence to these guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data Summary
This compound is a metabolite of the endogenous estrogen estrone and should be handled with care due to its potential health hazards.[1] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies several risks associated with this compound.
| Hazard Classification | GHS Category | Description | Source |
| Carcinogenicity | Danger H350 | May cause cancer. | [2] |
| Reproductive Toxicity | Danger H360 | May damage fertility or the unborn child. | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Danger H372 | Causes damage to organs through prolonged or repeated exposure. | [2] |
| Acute Toxicity (Oral) | Category 4 H302 | Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | Category 2 H315 | Causes skin irritation. | [3] |
| Serious Eye Damage/Eye Irritation | Category 2A H319 | Causes serious eye irritation. | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 H335 | May cause respiratory irritation. | [3] |
Occupational Exposure Limits (OELs) have not been established for this compound by major regulatory bodies.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the handler and the hazardous substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust.[3] |
| Body Protection | A disposable, fluid-resistant lab coat or gown. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | To prevent inhalation of dust or aerosols.[5] |
Operational Plan: Step-by-Step Handling Procedures
These procedures are designed to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Ensure a calibrated analytical balance and all necessary equipment are clean and readily available.
-
Work must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Verify that an eyewash station and safety shower are accessible and operational.
2. Weighing and Aliquoting:
-
Don all required PPE before handling the compound.
-
Handle this compound as a solid to avoid generating dust. If the compound is a powder, use appropriate techniques to minimize aerosolization.
-
Use a spatula to carefully transfer the desired amount of the compound onto weighing paper or into a container.
-
Close the primary container immediately after use.
3. Solubilization:
-
Add the solvent to the vessel containing the weighed this compound.
-
Cap the vessel securely and mix by gentle swirling or vortexing until fully dissolved. Avoid vigorous shaking that could create aerosols.
-
This compound is reported to be soluble in ethanol at approximately 1 mg/mL.[1]
4. Post-Handling:
-
Decontaminate all surfaces and equipment used during the procedure with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE before attempting to clean the spill.
-
For a solid spill, gently cover with an absorbent material to avoid raising dust.
-
Carefully sweep or vacuum the material into a designated hazardous waste container.[4]
-
Clean the spill area with a suitable decontaminating solution.
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes unused this compound, contaminated PPE (gloves, lab coats), and weighing papers. Collect in a clearly labeled, sealed, and puncture-resistant container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and leak-proof container. Do not dispose of this waste down the drain.[3]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
